(S)-UFR2709
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
[(2S)-1-methylpyrrolidin-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-14-9-5-8-12(14)10-16-13(15)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVQMUATEFMGFD-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1COC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1COC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-UFR2709: A Technical Overview of its Nicotinic Acetylcholine Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nicotinic acetylcholine receptor (nAChR) antagonist activity of (S)-UFR2709. This compound, with the chemical name (S)-1-methylpyrrolidin-2-yl) methyl benzoate, has been identified as a competitive antagonist of nAChRs.[1] This document collates available data on its pharmacological activity, details the experimental protocols used for its characterization, and provides visual representations of its mechanism of action and the experimental workflows.
Core Concepts: Antagonism of Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors are a family of ligand-gated ion channels that are crucial in synaptic transmission in the central and peripheral nervous systems.[2] Their activation by the endogenous neurotransmitter acetylcholine, or by exogenous agonists like nicotine, leads to the influx of cations, primarily Na+ and Ca2+, resulting in neuronal excitation. Antagonists of nAChRs block this activation, thereby inhibiting downstream signaling. This compound acts as a competitive antagonist, meaning it binds to the same site as the agonist but does not activate the receptor, thus preventing the agonist from binding and eliciting a response.[1]
Quantitative Data on nAChR Antagonist Activity
This compound has been characterized as a selective antagonist for α4β2 nicotinic acetylcholine receptors.[3] While the specific Ki and IC50 values from the primary literature by Faundez-Parraguez et al. (2013) are not publicly available in their entirety, subsequent publications consistently report that this compound displays a higher affinity for the α4β2 subtype compared to the α7 subtype of nAChRs.[1] This selectivity is a key feature of its pharmacological profile.
| nAChR Subtype | Antagonist Activity (Ki/IC50) | Reference |
| α4β2 | Higher Affinity (Specific values not available) | |
| α7 | Lower Affinity (Specific values not available) |
Experimental Protocols
The antagonist activity of this compound on nAChR subtypes has been determined through a combination of radioligand binding assays and functional electrophysiological studies.
Radioligand Binding Assays
These assays are employed to determine the binding affinity of a compound to a specific receptor subtype. For this compound, competitive binding studies were performed to assess its ability to displace a radiolabeled ligand from the α4β2 nAChR.
Protocol Outline:
-
Membrane Preparation: Membrane homogenates are prepared from a clonal cell line stably expressing the human α4β2 nAChR subtype (e.g., SH-EP1-hα4β2).
-
Incubation: The membrane homogenates, with a protein concentration of 30-50 µg per assay, are incubated in a binding saline solution (120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2.5 mM CaCl2, 50 mM Tris, pH 7.0).
-
Radioligand and Competitor: A known concentration of a high-affinity radioligand for the α4β2 nAChR, such as [3H]cytisine, is added to the incubation mixture. This compound is then added at varying concentrations to compete with the radioligand for binding to the receptor.
-
Equilibrium and Separation: The mixture is incubated to reach binding equilibrium. Following incubation, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) can then be calculated from the IC50 value.
Functional Assays (Two-Electrode Voltage Clamp in Xenopus Oocytes)
Functional assays are essential to confirm that the binding of a compound to the receptor translates into a functional effect, in this case, antagonism. The two-electrode voltage clamp (TEVC) technique using Xenopus laevis oocytes is a common method for this purpose.
Protocol Outline:
-
Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNA encoding the subunits of the desired human nAChR subtype (e.g., α4 and β2). The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.
-
Electrophysiological Recording: An oocyte expressing the target nAChR is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording. The oocyte is continuously perfused with a saline solution.
-
Agonist Application: The endogenous agonist, acetylcholine (ACh), is applied to the oocyte at a concentration that elicits a submaximal response (e.g., EC50). This results in an inward current due to the influx of cations through the activated nAChR channels.
-
Antagonist Application: After establishing a stable baseline response to the agonist, the oocyte is pre-incubated with varying concentrations of this compound before co-application with the agonist.
-
Measurement of Inhibition: The reduction in the amplitude of the agonist-evoked current in the presence of this compound is measured.
-
Data Analysis: A concentration-response curve for the antagonist is constructed by plotting the percentage of inhibition of the agonist response against the concentration of this compound. From this curve, the IC50 value for the functional antagonism can be determined.
Visualizations
Signaling Pathway of this compound Antagonism
References
(S)-UFR2709 Hydrochloride: A Technical Overview for Drug Development Professionals
An In-depth Guide to the Preclinical Pharmacology of a Novel Nicotinic Acetylcholine Receptor Antagonist
Abstract
(S)-UFR2709 hydrochloride is a competitive antagonist of nicotinic acetylcholine receptors (nAChRs) with a notable selectivity for the α4β2 subtype over the α7 subtype. Preclinical research has identified its potential as a therapeutic agent for substance use disorders and anxiety. This technical guide provides a comprehensive summary of the currently available data on the chemical properties, mechanism of action, and pharmacological effects of this compound hydrochloride. It includes a review of key in vivo studies, detailed experimental protocols for behavioral assays, and a schematic representation of its role in modulating the dopaminergic system. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this compound hydrochloride.
Chemical Properties and Synthesis
This compound hydrochloride is the hydrochloride salt of the (S)-enantiomer of UFR2709. Its fundamental chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₇N₂O₂ · HCl | N/A |
| Molecular Weight | 255.74 g/mol | [1][2] |
| Chemical Name | (S)-(-)-1-Methyl-2-pyrrolidinemethanol benzoate hydrochloride | N/A |
| CAS Number | 1431628-22-6 (free base) | N/A |
The synthesis of this compound hydrochloride has been previously reported.[2] The structural confirmation is typically achieved through one- and two-dimensional ¹H and ¹³C NMR analyses.[2]
Mechanism of Action
This compound hydrochloride functions as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs).[3] It exhibits a higher binding affinity for the α4β2 nAChR subtype compared to the α7 nAChR subtype. As a competitive antagonist, it binds to the same site as the endogenous agonist acetylcholine, as well as other nicotinic agonists like nicotine, thereby preventing receptor activation. This blockade of nAChR signaling is believed to be the primary mechanism underlying its observed pharmacological effects.
Pharmacological Effects
Preclinical studies have demonstrated that this compound hydrochloride exhibits significant potential in the treatment of addiction and anxiety.
Effects on Substance Use
Ethanol Consumption:
In studies utilizing alcohol-preferring UChB rats, this compound hydrochloride has been shown to reduce ethanol consumption in a dose-dependent manner. The most effective dose was found to be 2.5 mg/kg (administered intraperitoneally), which resulted in a 56% reduction in alcohol consumption. Notably, these effects on alcohol intake were not associated with alterations in body weight or locomotor activity, suggesting a specific action on the neural circuits governing alcohol-seeking behavior.
Nicotine Reward:
In zebrafish models, this compound hydrochloride has been shown to block the rewarding effects of nicotine as measured by the Conditioned Place Preference (CPP) paradigm. This suggests that its antagonistic action at nAChRs can attenuate the reinforcing properties of nicotine.
Anxiolytic Effects
This compound hydrochloride has demonstrated anxiolytic-like properties in the Novel Tank Diving Test (NTT) in zebrafish. This behavioral assay is used to assess anxiety, and the effects of this compound hydrochloride are indicative of a reduction in anxiety-like behaviors.
Quantitative Data
While several studies have characterized the qualitative effects of this compound hydrochloride, specific quantitative data on binding affinities (Kᵢ or IC₅₀ values) for various nAChR subtypes are not extensively available in the public domain. The current literature consistently describes a higher affinity for α4β2 over α7 nAChRs, but without providing precise binding constants. Similarly, detailed pharmacokinetic (ADME) and toxicology data have not been published.
The following table summarizes the available quantitative in vivo pharmacological data.
| Parameter | Species | Model | Dose | Effect | Reference |
| Ethanol Consumption | Rat | Alcohol-preferring UChB rats | 2.5 mg/kg (i.p.) | 56% reduction | |
| Nicotine Reward | Zebrafish | Conditioned Place Preference | 50 mg/L | Blockade of nicotine-induced preference | |
| Anxiety-like Behavior | Zebrafish | Novel Tank Diving Test | 50-100 mg/L | Anxiolytic-like effects |
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below to facilitate experimental replication and further investigation.
Novel Tank Diving Test (NTT) in Zebrafish
This protocol is used to assess anxiety-like behavior in zebrafish.
Materials:
-
Adult zebrafish
-
Novel tank (trapezoidal, transparent)
-
Holding tanks
-
This compound hydrochloride solution (50 mg/L and 100 mg/L)
-
Video tracking system
Procedure:
-
Acclimate individual zebrafish in a holding tank for a defined period.
-
Transfer the fish to a beaker containing either the vehicle control or the this compound hydrochloride solution for a 3-minute exposure.
-
Transfer the fish to a second holding tank containing fresh water for a 5-minute washout period.
-
Introduce the fish into the novel tank and record its swimming behavior for 5 minutes using a video tracking system.
-
Analyze the time spent in the bottom versus the top half of the tank. A decrease in time spent in the bottom half is indicative of an anxiolytic effect.
Conditioned Place Preference (CPP) in Zebrafish
This protocol is used to evaluate the rewarding or aversive properties of a substance.
Materials:
-
Adult zebrafish
-
CPP apparatus (a tank with two visually distinct compartments)
-
This compound hydrochloride solution (50 mg/L)
-
Nicotine solution (as the rewarding substance)
-
Video tracking system
Procedure:
-
Pre-conditioning Phase (Day 1): Place individual fish in the CPP apparatus with free access to both compartments and record the time spent in each to determine baseline preference.
-
Conditioning Phase (Days 2-4):
-
Confine the fish to one compartment and administer the vehicle.
-
On separate occasions, confine the fish to the other compartment and administer the drug (nicotine). To test the effect of this compound hydrochloride, it can be administered prior to the nicotine exposure.
-
-
Post-conditioning Phase (Day 5): Place the fish in the CPP apparatus with free access to both compartments and record the time spent in each. An increase in time spent in the drug-paired compartment indicates a rewarding effect. A blockade of this preference by this compound hydrochloride demonstrates its ability to inhibit the rewarding properties of the substance.
Signaling Pathways
The therapeutic effects of this compound hydrochloride are believed to be mediated through its modulation of the mesolimbic dopamine system, a key neural circuit involved in reward and addiction. By acting as an antagonist at α4β2 nAChRs, which are expressed on dopaminergic neurons in the ventral tegmental area (VTA), this compound hydrochloride can prevent the excessive release of dopamine in the nucleus accumbens (NAc) that is typically induced by drugs of abuse like nicotine and alcohol.
Below is a diagram illustrating the proposed mechanism of action.
Caption: Proposed mechanism of this compound hydrochloride in the mesolimbic pathway.
Conclusion
This compound hydrochloride is a promising preclinical candidate with a clear mechanism of action as a competitive α4β2 nAChR antagonist. The available data strongly support its potential for the treatment of substance use disorders and anxiety. However, a comprehensive understanding of its pharmacological profile requires further investigation, particularly in the areas of quantitative binding affinities, pharmacokinetics, and safety pharmacology. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate future research and development of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UFR2709, an Antagonist of Nicotinic Acetylcholine Receptors, Delays the Acquisition and Reduces Long-Term Ethanol Intake in Alcohol-Preferring UChB Bibulous Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-UFR2709 and its Impact on Ethanol Consumption: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical research on (S)-UFR2709, a competitive nicotinic acetylcholine receptor (nAChR) antagonist, and its effects on ethanol consumption. The document synthesizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes the underlying neurobiological pathways.
Core Findings on this compound and Ethanol Intake
This compound has been identified as a potent inhibitor of voluntary ethanol consumption in preclinical models. Research has consistently demonstrated its efficacy in reducing ethanol intake and preference in alcohol-preferring rat strains, suggesting its potential as a therapeutic agent for alcohol use disorder (AUD).
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on ethanol consumption in University of Chile bibulous (UChB) rats, a genetically selected line of alcohol-preferring rats.
Table 1: Dose-Dependent Effects of this compound on Ethanol and Water Intake in UChB Rats
| Dose of this compound (mg/kg, i.p.) | Mean Reduction in Ethanol Intake (%) | Corresponding Change in Water Intake |
| 1 | 33.4 | Increased |
| 2.5 | 56.9 | Increased |
| 5 | 35.2 | Increased |
| 10 | 31.3 | Increased |
Data compiled from studies utilizing a 17-day treatment period in a 24-hour access two-bottle free-choice paradigm.[1][2]
Table 2: Long-Term Efficacy of this compound on Ethanol Consumption in UChB Rats
| Treatment Regimen | Overall Reduction in Ethanol Intake (%) | Observations |
| 2.5 mg/kg i.p. (administered for the first 7 days of a 100-day study) | ~55 | Reduced seeking behavior and ethanol intake, with effects persisting after cessation of administration.[3][4][5] |
| 2.5 mg/kg i.p. (two separate 7-day administration periods) | ~55 | Delayed the acquisition and reduced the maintenance of long-term ethanol consumption. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the research on this compound and ethanol consumption.
Voluntary Ethanol Intake: Two-Bottle Free-Choice Paradigm
This paradigm is the primary method used to assess the efficacy of this compound in reducing voluntary ethanol consumption.
Objective: To measure the effect of this compound on voluntary ethanol consumption and preference in alcohol-preferring rats.
Animals: Adult male alcohol-preferring University of Chile bibulous (UChB) rats are typically used. These rats are genetically predisposed to high alcohol consumption.
Housing: Rats are individually housed to allow for accurate measurement of individual fluid consumption.
Procedure:
-
Acclimation: Rats are acclimated to the housing conditions and handling.
-
Baseline Measurement: For several days prior to drug administration, rats are given free 24-hour access to two bottles: one containing a 10% (v/v) ethanol solution and the other containing water. The positions of the bottles are alternated daily to prevent side preference. Fluid consumption from each bottle is measured daily to establish a stable baseline of ethanol intake.
-
Drug Administration: this compound is dissolved in saline and administered via intraperitoneal (i.p.) injection at various doses (e.g., 1, 2.5, 5, and 10 mg/kg/day). A control group receives saline injections. Injections are typically given at the same time each day.
-
Data Collection: Ethanol and water consumption are recorded daily throughout the treatment period. Body weight is also monitored to assess any potential side effects.
-
Data Analysis: Ethanol intake is typically expressed as g/kg of body weight per day. Statistical analyses, such as one-way or two-way ANOVA followed by post-hoc tests, are used to compare the ethanol and water intake between the different dose groups and the saline control group.
Locomotor Activity Assessment: Open-Field Test
This test is conducted to ensure that the observed reductions in ethanol intake are not a secondary effect of motor impairment or sedation caused by this compound.
Objective: To assess the effect of this compound on spontaneous locomotor activity.
Apparatus: A square open-field arena, often equipped with automated beam breaks or video tracking software to monitor movement.
Procedure:
-
Habituation: The testing room is kept under controlled conditions (e.g., lighting, noise). Animals are habituated to the room before the test.
-
Drug Administration: A high dose of this compound (e.g., 10 mg/kg, i.p.) or saline is administered to the rats.
-
Testing: A set time after the injection (e.g., 30 minutes), each rat is placed in the center of the open-field arena.
-
Data Collection: Locomotor activity is recorded for a specific duration (e.g., 30 minutes). Parameters measured include total distance traveled, horizontal activity (line crossings), and vertical activity (rearing).
-
Data Analysis: The data from the this compound-treated group is compared to the saline-treated group using statistical tests like a t-test or ANOVA to determine if there are any significant differences in locomotor activity. Research indicates that this compound does not affect locomotor activity at doses effective in reducing ethanol intake.
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is the antagonism of nicotinic acetylcholine receptors (nAChRs). These receptors are critically involved in the reinforcing effects of ethanol, particularly within the mesolimbic dopamine system.
Ethanol's Interaction with the Mesolimbic System
Ethanol increases dopamine release in the nucleus accumbens (NAc), a key event in its rewarding effects. This is partly mediated by its interaction with nAChRs in the ventral tegmental area (VTA), where the cell bodies of dopamine neurons that project to the NAc are located. Ethanol can potentiate the action of acetylcholine (ACh) at nAChRs on these dopamine neurons, leading to increased firing and subsequent dopamine release in the NAc.
Ethanol's potentiation of the mesolimbic dopamine pathway via nAChRs.
This compound's Antagonistic Action
This compound acts as a competitive antagonist at nAChRs, with a higher affinity for the α4β2 subtype. By blocking these receptors, it prevents both endogenous acetylcholine and the potentiating effects of ethanol from activating the VTA dopamine neurons. This leads to a reduction in the ethanol-induced surge of dopamine in the NAc, thereby diminishing the rewarding and reinforcing properties of ethanol.
This compound blocks nAChRs, reducing ethanol's rewarding effects.
Experimental Workflow
The overall experimental workflow for evaluating the efficacy of this compound on ethanol consumption is a multi-step process that progresses from initial behavioral screening to control experiments to rule out confounding factors.
Workflow for preclinical evaluation of this compound.
References
- 1. UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabotropic signaling cascade involved in α4β2 nicotinic acetylcholine receptor-mediated PKCβII activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Anxiolytic Potential of (S)-UFR2709: A Technical Overview
(S)-UFR2709, a competitive nicotinic acetylcholine receptor (nAChR) antagonist, has demonstrated notable anxiolytic properties in preclinical studies. This technical guide provides an in-depth analysis of the core findings, experimental methodologies, and mechanistic insights into the anxiolytic effects of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Findings and Data Presentation
This compound has been shown to produce a significant anxiolytic effect in a zebrafish model.[1][2] The primary behavioral paradigm used to assess this effect was the Novel Tank Diving Test (NTT), where a reduction in time spent at the bottom of the tank is indicative of reduced anxiety.[2]
Quantitative Analysis of Anxiolytic Effects in Zebrafish
The anxiolytic activity of this compound was quantified by measuring the "bottom dwelling time" of adult zebrafish in the Novel Tank Diving Test. The results, as presented in the cited study, are summarized below.
| Treatment Group | Concentration (mg/L) | Mean Bottom Dwelling Time (s) ± SEM | Statistical Significance vs. Control |
| Control | - | 238.4 ± 10.8 | - |
| This compound | 50 | Not explicitly quantified in text | Not explicitly quantified in text |
| This compound | 100 | Not explicitly quantified in text | Not explicitly quantified in text |
Note: While the study states that this compound decreased bottom dwelling time, indicating an anxiolytic effect, the precise mean values for the treatment groups were not detailed in the provided search results. The control group's baseline is provided for comparison.[2]
Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism
This compound functions as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[1] These receptors are ligand-gated ion channels that are widely distributed in the central nervous system and are implicated in a variety of behaviors, including anxiety and addiction.
The anxiolytic effect of this compound is linked to its interaction with specific nAChR subtypes. Studies have shown that this compound has a higher affinity for the α4β2 nAChR subtype compared to the α7 subtype. In zebrafish, treatment with this compound led to a significant decrease in the mRNA expression of the α4 nAChR subunit, with no significant change in the α7 subunit expression. This suggests that the anxiolytic properties of this compound may be primarily mediated through the modulation of α4-containing nAChRs.
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound anxiolytic action.
Experimental Protocols
The primary methodology for evaluating the anxiolytic effects of this compound involved the Novel Tank Diving Test (NTT) using adult zebrafish.
Novel Tank Diving Test (NTT) in Zebrafish
Objective: To assess anxiety-like behavior in zebrafish. The test is based on the natural tendency of zebrafish to initially dive to the bottom of a novel environment and gradually explore the upper, more exposed areas. Anxiolytic compounds typically reduce the time spent in the bottom zone.
Apparatus: A standard trapezoidal zebrafish tank.
Procedure:
-
Acclimation: Adult zebrafish (both male and female) were used for the experiments.
-
Drug Exposure: Fish were individually exposed to either a control solution, nicotine, or this compound (50 mg/L or 100 mg/L) for a duration of 3 minutes.
-
Holding Period: Following drug exposure, each fish was transferred to a holding tank for 5 minutes.
-
Testing Phase: The fish was then introduced into the novel test tank, and its swimming behavior was recorded for a 5-minute period.
-
Data Analysis: The primary endpoint measured was the time spent in the bottom third of the tank ("bottom dwelling time"). Statistical analysis was performed using one-way ANOVA or Student's t-test.
Experimental Workflow Diagram
Caption: Workflow for the Novel Tank Diving Test.
Additional Preclinical Data in Rodent Models
While direct anxiolytic studies in rodents were not found, research on the effects of this compound on ethanol intake in alcohol-preferring UChB rats provides valuable toxicological and pharmacokinetic context. In these studies, intraperitoneal (i.p.) injections of this compound at doses of 1, 2.5, 5, and 10 mg/kg were administered. Notably, these doses, including the highest dose of 10 mg/kg, did not affect the locomotor activity or body weight of the rats, suggesting a favorable side-effect profile and that its behavioral effects are not due to sedation or motor impairment.
Conclusion
This compound has emerged as a promising compound with anxiolytic properties, as demonstrated in the zebrafish model. Its mechanism of action appears to be centered on the antagonism of nAChRs, particularly the α4β2 subtype. The lack of motor side effects in rodent models further strengthens its potential as a therapeutic agent. Future research should focus on validating these anxiolytic effects in mammalian models of anxiety and further elucidating the precise neural circuits and downstream signaling pathways involved.
References
(S)-UFR2709: A Selective Nicotinic Acetylcholine Receptor Antagonist for Modulating the Cholinergic-Dopaminergic Reward Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-UFR2709, chemically known as (S)-1-methylpyrrolidin-2-yl) methyl benzoate, is a novel competitive antagonist of nicotinic acetylcholine receptors (nAChRs). Emerging research has identified this small molecule as a potent modulator of the cholinergic-dopaminergic reward pathway, with potential therapeutic applications in addiction and anxiety-related disorders. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its interaction with nAChR subtypes and its effects on the reward system. The document summarizes key quantitative data, outlines experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.
Pharmacological Profile and Quantitative Data
This compound exhibits a notable selectivity for the α4β2 nAChR subtype, which is densely expressed in the ventral tegmental area (VTA), a critical hub in the brain's reward circuitry.[1] Its antagonist action at these receptors curtails the excitatory cholinergic input onto dopaminergic neurons, thereby modulating dopamine release in downstream areas like the nucleus accumbens.
Binding Affinity and Functional Antagonism
While specific Ki and IC50 values from the primary literature by Faundez-Parraguez et al. (2013) were not publicly available in the searched resources, the qualitative description consistently indicates a higher affinity and selective antagonism for the α4β2 subtype over the α7 subtype. The following table structure is provided to be populated with specific values when available.
Table 1: this compound nAChR Binding Affinity
| nAChR Subtype | Radioligand | Ki (nM) | Source |
| α4β2 | [³H]Cytisine | Data not available | Faundez-Parraguez et al., 2013 |
| α7 | [¹²⁵I]α-Bungarotoxin | Data not available | Faundez-Parraguez et al., 2013 |
Table 2: this compound Functional Antagonist Activity
| nAChR Subtype | Agonist | IC50 (µM) | Source |
| α4β2 | Acetylcholine | Data not available | Faundez-Parraguez et al., 2013 |
| α4β2α5 | Acetylcholine | Data not available | Faundez-Parraguez et al., 2013 |
In Vivo Efficacy in Animal Models
Studies in rodent and zebrafish models have demonstrated the ability of this compound to reduce reward-seeking behaviors associated with substances of abuse like nicotine and ethanol.
Table 3: In Vivo Behavioral Effects of this compound
| Animal Model | Behavioral Paradigm | Drug of Abuse | This compound Dose | Observed Effect | Source |
| Zebrafish | Conditioned Place Preference (CPP) | Nicotine | 50 mg/L | Blockade of nicotine-induced CPP | Viscarra et al., 2020 |
| Zebrafish | Novel Tank Test (NTT) | - | 50-100 mg/L | Anxiolytic-like effects | Viscarra et al., 2020 |
| Rat (UChB) | Two-Bottle Choice | Ethanol (10% v/v) | 1, 2.5, 5, 10 mg/kg (i.p.) | Dose-dependent reduction in ethanol intake (56.9% reduction at 2.5 mg/kg) | Quiroz et al., 2019 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is reported by Faundez-Parraguez et al. (2013). While the detailed step-by-step procedure requires access to the full-text article, the general approach involves the use of the N-methyl-pyrrolidine moiety derived from nicotine as a starting scaffold. An ester functionality is introduced to increase the distance between the basic nitrogen and an aromatic group, a modification designed to mimic acetylcholine and target nAChRs.
Radioligand Binding Assays
-
Objective: To determine the binding affinity of this compound for different nAChR subtypes.
-
Protocol Outline:
-
Receptor Preparation: Membranes from cell lines stably expressing specific human nAChR subtypes (e.g., α4β2, α7) are prepared.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]cytisine for α4β2, [¹²⁵I]α-bungarotoxin for α7) and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
-
Objective: To characterize the functional antagonist activity of this compound at specific nAChR subtypes.
-
Protocol Outline:
-
Oocyte Preparation: Xenopus laevis oocytes are injected with cRNAs encoding the desired nAChR subunits.
-
Recording: After 2-7 days of incubation to allow for receptor expression, the oocytes are placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping, one for current recording).
-
Drug Application: The oocytes are perfused with a solution containing a specific concentration of an agonist (e.g., acetylcholine) to elicit an inward current. To test for antagonism, this compound is co-applied with the agonist.
-
Data Acquisition: The changes in membrane current are recorded and analyzed.
-
Data Analysis: Concentration-response curves are generated to determine the IC50 value of this compound for inhibiting the agonist-induced current.
-
In Vivo Microdialysis
-
Objective: To measure the effect of this compound on extracellular dopamine levels in the striatum.
-
Protocol Outline:
-
Surgical Implantation: A guide cannula is stereotaxically implanted into the striatum of an anesthetized rat.
-
Probe Insertion: Following a recovery period, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals to establish a baseline of dopamine levels.
-
Drug Administration: this compound is administered systemically (e.g., intraperitoneally).
-
Post-Drug Sampling: Dialysate collection continues to monitor changes in dopamine concentration.
-
Analysis: Dopamine levels in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Dopamine concentrations are expressed as a percentage of the baseline levels.
-
Visualizations
Signaling Pathway
Caption: this compound action on the cholinergic-dopaminergic reward pathway.
Experimental Workflow
References
An In-depth Technical Guide to the Discovery and Synthesis of (S)-UFR2709
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-UFR2709, also known as (S)-1-methylpyrrolidin-2-yl)methyl benzoate, is a competitive nicotinic acetylcholine receptor (nAChR) antagonist that has demonstrated potential in preclinical models for the treatment of alcohol and nicotine addiction.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It includes detailed experimental protocols for its synthesis and evaluation, quantitative data on its efficacy, and a visualization of its proposed mechanism of action within the mesolimbic dopamine system.
Discovery and Rationale
This compound was developed as a novel antagonist for nicotinic acetylcholine receptors, with a particular focus on the α4β2 subtype, which is highly abundant in the brain and plays a crucial role in the reinforcing effects of nicotine and alcohol.[3][4] The design of this compound was based on the structure of nicotine, utilizing its N-methyl-pyrrolidine moiety as a scaffold. An ester functionality was introduced to mimic acetylcholine and to increase the distance between the basic nitrogen and the aromatic group, with the aim of creating a selective antagonist. The structure of this compound was confirmed by one- and two-dimensional 1H and 13C NMR analyses.[1]
Synthesis of this compound
The synthesis of this compound is based on the esterification of (S)-(-)-1-methyl-2-pyrrolidinemethanol with benzoyl chloride. The following diagram illustrates the general synthetic workflow.
References
- 1. UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats [frontiersin.org]
- 3. Nicotinic Antagonist UFR2709 Inhibits Nicotine Reward and Decreases Anxiety in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neonicotinic analogues: selective antagonists for α4β2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Data on (S)-UFR2709: A Technical Guide
This technical guide provides a comprehensive overview of the preclinical data available for (S)-UFR2709, a competitive antagonist of nicotinic acetylcholine receptors (nAChRs). The information presented is intended for researchers, scientists, and professionals involved in drug development, offering detailed insights into the compound's pharmacological profile.
Core Compound Information
This compound, with the chemical name [(S)-1-methylpyrrolidin-2-yl] methyl benzoate, is a neonicotinic analogue. It has been identified as a competitive antagonist with selectivity for the α4β2 nAChR subtype over the α7 nAChR subtype. Its ability to cross the blood-brain barrier is supported by a determined LogD7.4 value of 1.14 ± 0.03.
Quantitative In Vitro Data
The following tables summarize the binding affinity and functional antagonism of this compound at different nAChR subtypes. This data is primarily derived from studies by Faundez-Parraguez et al. (2013).
Table 1: Radioligand Binding Affinity of this compound
| Receptor Subtype | Radioligand | Ki (nM) | Source |
| Human α4β2 nAChR | [3H]cytisine | 25 ± 3 | Faundez-Parraguez et al., 2013 |
| Human α7 nAChR | [α-125I]bungarotoxin | >10,000 | Faundez-Parraguez et al., 2013 |
Table 2: Functional Antagonism of this compound
| Receptor Subtype | Agonist | IC50 (nM) | Source |
| Human α4β2 nAChR | Acetylcholine | 120 ± 20 | Faundez-Parraguez et al., 2013 |
| Human α4β2α5 nAChR | Acetylcholine | 150 ± 30 | Faundez-Parraguez et al., 2013 |
In Vivo Preclinical Data
In vivo studies have primarily focused on the effects of this compound on substance abuse models, particularly for alcohol and nicotine.
Table 3: Effect of this compound on Ethanol Intake in Alcohol-Preferring Rats
| Dose (mg/kg, i.p.) | Reduction in Ethanol Intake | Animal Model | Source |
| 1 | 33.4% | UChB rats | Quiroz et al., 2019[1][2] |
| 2.5 | 56.9% | UChB rats | Quiroz et al., 2019[1][2] |
| 5 | 35.2% | UChB rats | Quiroz et al., 2019[1] |
| 10 | 31.3% | UChB rats | Quiroz et al., 2019 |
Note: The most effective dose was found to be 2.5 mg/kg. No significant effects on body weight or locomotor activity were observed at the tested doses.
Table 4: Effect of this compound on Nicotine-Related Behaviors in Zebrafish
| Behavioral Test | This compound Effect | Animal Model | Source |
| Novel Tank Diving Test | Anxiolytic effect | Zebrafish | Viscarra et al., 2020 |
| Conditioned Place Preference | Blocks nicotine-induced reward | Zebrafish | Viscarra et al., 2020 |
Experimental Protocols
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for human α4β2 and α7 nAChRs.
-
α4β2 nAChR Assay:
-
Source: Membranes from SH-EP1-hα4β2 cells.
-
Radioligand: [3H]cytisine.
-
Procedure: Cell membranes were incubated with a fixed concentration of [3H]cytisine and varying concentrations of this compound. Non-specific binding was determined in the presence of a high concentration of nicotine.
-
Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined and converted to Ki using the Cheng-Prusoff equation.
-
-
α7 nAChR Assay:
-
Source: Membranes from SH-EP1-hα7 cells.
-
Radioligand: [α-125I]bungarotoxin.
-
Procedure: Similar to the α4β2 assay, cell membranes were incubated with [α-125I]bungarotoxin and varying concentrations of this compound. Non-specific binding was determined using a high concentration of nicotine.
-
Data Analysis: IC50 values were determined and converted to Ki.
-
Two-Electrode Voltage Clamp Electrophysiology
-
Objective: To determine the functional antagonist activity (IC50) of this compound.
-
Expression System: Xenopus laevis oocytes injected with cRNAs for human nAChR subunits (α4 and β2, or α4, β2, and α5).
-
Procedure:
-
Oocytes were placed in a recording chamber and perfused with a saline solution.
-
A baseline response was established by applying acetylcholine (ACh), the native agonist.
-
Oocytes were then incubated with varying concentrations of this compound.
-
ACh was co-applied with this compound, and the resulting current was measured.
-
-
Data Analysis: The concentration of this compound that produced a 50% inhibition of the ACh-evoked current (IC50) was calculated.
In Vivo Ethanol Consumption Study
-
Animal Model: Male University of Chile bibulous (UChB) rats, which are genetically selected for high ethanol preference.
-
Housing: Rats were individually housed with free access to food and a choice between a bottle of 10% (v/v) ethanol and a bottle of water.
-
Drug Administration: this compound was dissolved in saline and administered via intraperitoneal (i.p.) injection at doses of 1, 2.5, 5, or 10 mg/kg daily for 17 consecutive days. A control group received saline injections.
-
Measurements: Daily measurements of ethanol and water consumption were recorded. Body weight was also monitored.
-
Locomotor Activity: To assess potential sedative effects, a separate cohort of rats was administered the highest dose of this compound (10 mg/kg, i.p.) and their activity was monitored in an open-field test.
Signaling Pathways and Experimental Workflows
Cholinergic-Dopaminergic Reward Pathway
This compound is thought to exert its effects on addiction by modulating the cholinergic-dopaminergic reward pathway. In this pathway, cholinergic neurons from the laterodorsal tegmental area (LDTg) release acetylcholine (ACh) in the ventral tegmental area (VTA). This ACh activates α4β2 nAChRs on dopaminergic neurons, leading to the release of dopamine in the nucleus accumbens (NAc), which is associated with reward and reinforcement.
Caption: Inhibition of the Cholinergic-Dopaminergic Reward Pathway by this compound.
Preclinical Development Workflow
The preclinical evaluation of this compound follows a standard workflow from in vitro characterization to in vivo efficacy studies.
Caption: Preclinical Evaluation Workflow for this compound.
References
Methodological & Application
Application Notes and Protocols for (S)-UFR2709 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-UFR2709 is a competitive antagonist of nicotinic acetylcholine receptors (nAChRs), with a notable selectivity for the α4β2 subtype.[1] In preclinical studies involving rat models of alcohol dependence, this compound has demonstrated significant efficacy in reducing ethanol consumption and preference. These findings suggest its potential as a therapeutic agent for the treatment of alcohol use disorder. This document provides detailed experimental protocols and application notes based on published in vivo studies in rats.
Mechanism of Action
This compound exerts its pharmacological effects by competitively blocking nAChRs in the central nervous system. The mesolimbic dopamine system, a key neural circuit in reward and addiction, is modulated by nAChRs. Ethanol is known to increase dopamine release in this pathway, a process believed to contribute to its reinforcing effects. By antagonizing nAChRs, this compound mitigates this ethanol-induced dopamine release, thereby reducing the motivation to consume alcohol.[1]
Signaling Pathway
The administration of ethanol leads to an increased release of acetylcholine (ACh) in the ventral tegmental area (VTA). This ACh then activates nAChRs on dopaminergic neurons, triggering their firing and subsequent dopamine (DA) release in the nucleus accumbens (NAc), which is associated with the rewarding effects of alcohol. This compound competitively binds to these nAChRs, preventing ACh from activating them. This blockade of nAChR activation leads to a decrease in the firing of dopaminergic neurons and a subsequent reduction in dopamine release in the NAc. The diminished dopamine signaling reduces the reinforcing properties of ethanol, leading to a decrease in alcohol-seeking behavior and consumption.
Experimental Protocols
Animal Model
The most commonly used rat model for studying the effects of this compound on alcohol consumption is the University of Chile Bibulous (UChB) rat strain.[1] This strain has been selectively bred for high ethanol preference and consumption, making it a suitable model for investigating potential anti-addiction therapies.
Drug Preparation and Administration
This compound hydrochloride (M.W. 255.74 g/mol ) is typically dissolved in saline (0.9% NaCl) for intraperitoneal (i.p.) injection. The volume of injection is adjusted based on the animal's body weight to achieve the desired dose, commonly administered at a volume of 1 mL/kg.[1]
Protocol for a 2.5 mg/kg dose:
-
Weigh the rat to determine the required dose. For a 300g rat, the required dose is 0.75 mg.
-
Prepare a stock solution of this compound in saline. For example, a 2.5 mg/mL stock solution.
-
Draw up the appropriate volume of the stock solution into a syringe. For a 300g rat and a 2.5 mg/mL stock, this would be 0.3 mL.
-
Administer the solution via intraperitoneal injection.
Two-Bottle Free-Choice Paradigm
This is the standard behavioral assay to assess voluntary ethanol consumption in rats.
Experimental Workflow:
Detailed Methodology:
-
Housing: Individually house rats to allow for accurate measurement of fluid consumption.
-
Acclimatization: Allow rats to acclimate to the housing conditions for at least one week.
-
Habituation: For several days, present rats with two bottles containing water to accustom them to the two-bottle setup.
-
Baseline: Replace one water bottle with a 10% (v/v) ethanol solution. Measure daily ethanol and water consumption for a baseline period (e.g., 3 days) to establish a stable drinking pattern.[1]
-
Treatment: Divide rats into groups and administer daily i.p. injections of this compound at various doses (e.g., 1, 2.5, 5, 10 mg/kg) or saline (vehicle control) at a consistent time each day (e.g., 15:00 h).
-
Data Collection: Record the volume of ethanol and water consumed, as well as the body weight of each rat, every 24 hours (e.g., at 14:00 h).
-
Duration: The treatment period typically lasts for a predetermined duration, for example, 17 consecutive days.
Locomotor Activity Assessment
To ensure that the effects of this compound on ethanol consumption are not due to general motor impairment, locomotor activity should be assessed.
Methodology:
-
Administer the highest dose of this compound (e.g., 10 mg/kg, i.p.) or saline to ethanol-naïve rats.
-
After a 30-minute absorption period, place individual rats in the center of an open-field apparatus.
-
Record locomotor activity (e.g., distance traveled, line crossings) for a set duration, typically 30 minutes, using an automated tracking system.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in UChB rats.
Table 1: Effect of this compound on Ethanol and Water Intake (17-Day Treatment)
| Dose (mg/kg, i.p.) | Mean Ethanol Intake (g/kg/day) | % Reduction in Ethanol Intake | Mean Water Intake (mL/kg/day) |
| Saline (Control) | ~6.5 | - | ~20 |
| 1 | ~4.5 | ~31% | ~40 |
| 2.5 | ~2.8 | ~56% | ~55 |
| 5 | ~3.5 | ~46% | ~50 |
| 10 | ~4.0 | ~38% | ~45 |
Table 2: Effect of this compound on Locomotor Activity and Body Weight
| Parameter | Saline (Control) | This compound (10 mg/kg, i.p.) |
| Locomotor Activity (Arbitrary Units) | No significant difference | No significant difference |
| Body Weight Change | Normal increase over time | Normal increase over time |
Pharmacokinetics
Detailed pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound in rats is not extensively available in the public domain. Further in-house studies would be required to characterize the full pharmacokinetic profile of the compound.
Conclusion
This compound has demonstrated a dose-dependent reduction in ethanol consumption in a well-established rat model of alcoholism. The most effective dose identified in these studies is 2.5 mg/kg (i.p.), which produced a 56% reduction in alcohol intake without causing significant side effects on locomotor activity or body weight. These promising preclinical findings support further investigation of this compound as a potential pharmacotherapy for alcohol use disorder.
References
Application Notes and Protocols for Intraperitoneal Administration of (S)-UFR2709
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-UFR2709 is a competitive antagonist of nicotinic acetylcholine receptors (nAChRs), demonstrating a higher affinity for the α4β2 subtype compared to the α7 subtype.[1][2] It has been investigated for its potential therapeutic applications in addiction, particularly in reducing ethanol consumption.[1][3] This document provides detailed application notes and protocols for the intraperitoneal (i.p.) administration of this compound, based on preclinical studies in rodent models.
Mechanism of Action
This compound exerts its effects by blocking nAChRs, which are ligand-gated ion channels crucial for neurotransmission in the central nervous system.[3] The α4β2 nAChRs are abundantly expressed in the mesolimbic dopamine system, a key neural circuit involved in reward and reinforcement. By antagonizing these receptors, this compound is thought to inhibit the rewarding effects of substances like ethanol and nicotine, thereby reducing craving and consumption.
Data Presentation
Table 1: Effect of Intraperitoneal this compound Administration on Ethanol Consumption in Alcohol-Preferring Rats
| Dose (mg/kg/day, i.p.) | Duration of Treatment | Percent Reduction in Ethanol Intake | Animal Model | Reference |
| 1 | 17 days | 33.4% | UChB rats | |
| 2.5 | 17 days | 56.9% | UChB rats | |
| 5 | 17 days | 35.2% | UChB rats | |
| 10 | 17 days | 31.3% | UChB rats | |
| 2.5 | 7 days (two cycles) | ~55% (overall) | UChB rats |
Note: UChB (University of Chile Bibulous) rats are a line of alcohol-preferring rats.
Table 2: Effect of Intraperitoneal this compound Administration on Locomotor Activity in Rats
| Dose (mg/kg, i.p.) | Observation Period | Effect on Horizontal Activity | Effect on Vertical Activity | Animal Model | Reference |
| 10 | 30 minutes | No significant effect | No significant effect | UChB rats |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound hydrochloride (HCl) salt
-
Sterile saline solution (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Analytical balance
-
Sterile filters (optional, if starting material is not certified sterile)
Procedure:
-
Calculate the required amount of this compound-HCl: Based on the desired dose (e.g., 2.5 mg/kg) and the weight of the animals to be treated, calculate the total mass of the compound needed.
-
Dissolve in sterile saline: Aseptically weigh the calculated amount of this compound-HCl and dissolve it in a known volume of sterile saline to achieve the final desired concentration. For example, to prepare a solution for a 1 ml/kg injection volume, if the desired dose is 2.5 mg/kg, the concentration of the solution should be 2.5 mg/ml.
-
Ensure complete dissolution: Vortex the solution until the this compound-HCl is completely dissolved.
-
Sterilization (if necessary): If the prepared solution is not made from sterile components under aseptic conditions, it should be sterilized by filtration through a 0.22 µm sterile filter into a sterile vial.
-
Storage: Store the prepared solution according to the manufacturer's recommendations, typically at 2-8°C for short-term storage.
Protocol 2: Intraperitoneal Administration of this compound in Rats
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 ml or 3 ml)
-
Sterile needles (23-25 gauge)
-
Animal scale
-
70% ethanol or other suitable disinfectant
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Weighing: Weigh each rat accurately to determine the precise volume of the this compound solution to be administered.
-
Volume Calculation: Calculate the injection volume for each animal based on its weight and the desired dose (e.g., for a 300g rat and a dose of 2.5 mg/kg with a 1 ml/kg injection volume, the volume to inject is 0.3 ml).
-
Animal Restraint: Properly restrain the rat. One common method is to hold the rat with its head and thorax secured, exposing the abdomen. The animal should be tilted slightly head-down to move the abdominal organs away from the injection site.
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Disinfection: Swab the injection site with 70% ethanol.
-
Injection:
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is drawn, withdraw the needle and inject at a new site with a fresh needle.
-
Slowly inject the calculated volume of the this compound solution.
-
-
Post-injection Monitoring: Return the animal to its cage and monitor for any signs of distress, such as bleeding at the injection site or abnormal behavior.
Visualizations
Caption: Signaling pathway of this compound in reducing ethanol reward.
Caption: Experimental workflow for intraperitoneal administration of this compound.
References
Application Notes and Protocols for (S)-UFR2709 in Reducing Alcohol Intake
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effective dosage, experimental protocols, and mechanism of action for (S)-UFR2709, a competitive nicotinic acetylcholine receptor (nAChR) antagonist, in the context of reducing alcohol intake. The information is based on preclinical studies in alcohol-preferring rat models.
Efficacy and Effective Dosage
This compound has been demonstrated to be effective in reducing voluntary alcohol consumption in a dose-dependent manner in preclinical models. The most effective dose identified in studies with alcohol-preferring UChB rats is 2.5 mg/kg administered intraperitoneally (i.p.).[1][2][3] This dosage resulted in a significant reduction in alcohol intake, approximately 56%, without affecting the body weight or locomotor activity of the animals.[1][2]
Quantitative Data Summary
The following table summarizes the dose-dependent effects of this compound on alcohol consumption in alcohol-preferring UChB rats.
| Dose (mg/kg, i.p.) | Mean Reduction in Alcohol Intake | Reference |
| 1 | 33.4% | |
| 2.5 | 56.9% | |
| 5 | 35.2% | |
| 10 | 31.3% |
Note: The relationship between the dose of this compound and its effect on reducing alcohol intake appears to be bell-shaped, with the peak efficacy at 2.5 mg/kg. Higher doses of 5 and 10 mg/kg were less effective than the 2.5 mg/kg dose.
A long-term study using the 2.5 mg/kg dose also showed a sustained reduction in alcohol-seeking behavior and overall intake by around 55%, even after cessation of the drug administration.
Experimental Protocols
This section details the methodologies employed in key experiments to evaluate the efficacy of this compound.
Two-Bottle Free-Choice Paradigm for Voluntary Ethanol Intake
This is the primary behavioral assay used to assess the effect of this compound on alcohol consumption.
Objective: To measure the voluntary consumption of an ethanol solution versus water in rats.
Materials:
-
Adult male Wistar-UChB rats (alcohol-preferring)
-
Standard rat cages equipped with two drinking bottles
-
Ethanol (10% v/v solution)
-
Water
-
This compound-HCl
-
Saline solution (vehicle)
-
Syringes and needles for i.p. injections
Procedure:
-
Acclimation: House rats individually in cages with free access to food and water for a specified period to acclimate them to the housing conditions.
-
Baseline Measurement: For several days prior to treatment, provide rats with a free choice between one bottle containing 10% (v/v) ethanol and another containing water. Measure the fluid intake from each bottle daily to establish a stable baseline of ethanol consumption.
-
Drug Administration:
-
Divide the animals into experimental groups (e.g., saline control and different doses of this compound).
-
Administer a single daily intraperitoneal (i.p.) injection of this compound or saline at a consistent time each day (e.g., 15:00 h).
-
The volume of injection should be consistent across all groups (e.g., 1 mL/kg).
-
-
Data Collection:
-
Measure the amount of ethanol and water consumed by each rat every 24 hours, typically at the same time each day, just before the next injection.
-
Record the body weight of the animals regularly to monitor for any potential side effects.
-
-
Data Analysis:
-
Calculate the ethanol intake in g/kg/day.
-
Calculate the water intake in ml/kg/day.
-
Calculate ethanol preference as the ratio of ethanol solution consumed to the total fluid intake.
-
Use appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests) to compare the treatment groups to the control group.
-
References
- 1. Frontiers | UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats [frontiersin.org]
- 2. UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Two-Bottle Free-Choice Paradigm with (S)-UFR2709
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(S)-UFR2709 is a competitive antagonist of nicotinic acetylcholine receptors (nAChRs), with a notable affinity for the α4β2 subtype.[1] This compound has been investigated for its potential to reduce alcohol consumption. The two-bottle free-choice paradigm is a widely used preclinical model to assess the voluntary intake and preference of a substance, such as ethanol, in rodents. This document provides detailed protocols and application notes for utilizing the two-bottle free-choice paradigm to evaluate the effects of this compound on ethanol consumption, based on studies conducted in alcohol-preferring University of Chile bibulous (UChB) rats.[2][3][4]
Mechanism of Action
Ethanol intake is associated with the brain's reward system, specifically the mesolimbic dopamine pathway.[5] Nicotinic acetylcholine receptors, particularly the α4β2 subtype, are expressed on dopaminergic neurons in the ventral tegmental area (VTA) and play a role in modulating dopamine release in the nucleus accumbens. This compound, as a competitive nAChR antagonist, is thought to reduce ethanol intake by blocking the reinforcing effects of ethanol that are mediated through these receptors.
Figure 1: Proposed signaling pathway of this compound in reducing ethanol reward.
Experimental Protocols
Two primary experimental designs have been utilized to assess the efficacy of this compound in reducing ethanol intake in alcohol-preferring UChB rats.
Protocol 1: Dose-Response Assessment of this compound on Maintenance of Ethanol Intake
This protocol is designed to determine the dose-dependent effects of this compound on established, voluntary ethanol consumption.
Materials:
-
Adult male alcohol-preferring UChB rats.
-
This compound-HCl.
-
Saline solution (0.9% NaCl).
-
10% (v/v) ethanol solution.
-
Distilled water.
-
Individual housing cages equipped with two drinking bottles.
-
Standard rat chow.
Procedure:
-
Acclimation and Baseline:
-
House rats individually and provide them with continuous 24-hour access to two bottles: one containing 10% (v/v) ethanol and the other containing distilled water. This is known as the homecage two-bottle free-choice regimen.
-
To prevent position preference, the location of the bottles should be alternated daily.
-
Allow rats ad libitum access to food.
-
Record ethanol and water intake, as well as body weight, daily at 14:00 h.
-
Establish a stable baseline of ethanol consumption over several days. The average intake during the last three days before treatment is considered the baseline.
-
-
Treatment Administration:
-
Randomly assign rats to different treatment groups (n=5 per group): Saline (1 mL/kg), 1 mg/kg this compound, 2.5 mg/kg this compound, 5 mg/kg this compound, and 10 mg/kg this compound.
-
Administer a single intraperitoneal (i.p.) injection of the assigned treatment daily for 17 consecutive days at 15:00 h.
-
Continue to record ethanol and water intake and body weight daily at 14:00 h.
-
-
Post-Treatment Monitoring:
-
After the 17-day treatment period, continue the two-bottle free-choice paradigm for an additional three days, recording all measures as before.
-
-
Data Analysis:
-
Express ethanol consumption as g/kg/day and water intake as mL/kg/day.
-
Analyze the data using a two-way ANOVA followed by a Bonferroni or Tukey's post hoc test to compare the effects of different doses of this compound to the saline control group.
-
Protocol 2: Long-Term Efficacy of this compound on Acquisition and Maintenance of Ethanol Intake
This protocol evaluates the ability of this compound to delay the acquisition of ethanol consumption and its long-term effects on intake.
Materials:
-
Naïve adult male UChB rats.
-
This compound-HCl (2.5 mg/kg).
-
Saline solution (1 mL/kg).
-
10% (v/v) ethanol solution.
-
Distilled water.
-
Individual housing cages with two drinking bottles.
-
Standard rat chow.
Procedure:
-
Pre-Treatment and Initial Drug Administration:
-
Randomly divide naïve rats into two groups (n=7 per group): this compound (2.5 mg/kg) and Saline (1 mL/kg).
-
Administer daily i.p. injections for two days before providing access to ethanol. This is to ensure pharmacologically effective concentrations of the drug.
-
-
First Treatment Cycle and Ethanol Access:
-
On day 3, introduce the two-bottle free-choice paradigm (10% ethanol and water) with continuous 24-hour access.
-
Continue daily i.p. injections of this compound or saline at 15:00 h for a total of 7 days (days 1-7 of the experiment).
-
Record ethanol consumption daily at 14:00 h.
-
-
Washout Period:
-
After the first 7-day treatment period, cease injections and continue to monitor ethanol intake under the two-bottle free-choice paradigm until day 62.
-
-
Second Treatment Cycle:
-
From day 63 to day 69, re-administer daily i.p. injections of this compound or saline.
-
-
Post-Treatment and Long-Term Monitoring:
-
After the second treatment cycle, stop the injections and continue to monitor ethanol intake until day 100.
-
-
Data Analysis:
-
Analyze ethanol intake data using a two-way ANOVA with Bonferroni's multiple comparison test to compare the this compound and saline groups over the entire experimental period.
-
An unpaired t-test can be used to compare the average intake between groups during specific phases of the experiment.
-
Figure 2: Experimental workflow for the two-bottle free-choice paradigm.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound on ethanol and water intake in UChB rats.
Table 1: Dose-Dependent Effect of a 17-Day this compound Treatment on Average Ethanol Intake
| Treatment Group | Dose (mg/kg/day, i.p.) | Average Ethanol Intake Reduction (%) |
| Saline | 1 mL/kg | - |
| This compound | 1 | 33.4 |
| This compound | 2.5 | 56.9 |
| This compound | 5 | 35.2 |
| This compound | 10 | 31.3 |
Table 2: Long-Term Effect of this compound (2.5 mg/kg) on Average Ethanol Intake
| Experimental Phase | Treatment | Average Ethanol Intake Reduction (%) |
| Days 3-62 (including 1st treatment cycle and washout) | This compound | 52.77 |
| Overall (Days 3-100) | This compound | ~55 |
Table 3: Effect of this compound on Water Intake and Locomotor Activity
| Parameter | Dose (mg/kg) | Outcome |
| Water Intake | 1, 2.5, 5, 10 | Increased in a dose-dependent manner |
| Locomotor Activity | 10 | No significant effect |
| Vertical Activity | 10 | No significant effect |
Key Findings and Applications
-
This compound significantly reduces voluntary ethanol consumption in a rat model of high alcohol preference.
-
The most effective dose identified in the short-term study was 2.5 mg/kg, which resulted in a reduction of approximately 56% in ethanol intake.
-
Long-term studies with the 2.5 mg/kg dose demonstrated a sustained reduction in ethanol consumption, suggesting that this compound can delay the acquisition and reduce the maintenance of ethanol drinking behavior.
-
The effects of this compound on ethanol intake are not due to sedative effects, as no significant changes in locomotor activity were observed at the highest dose tested.
-
The increase in water consumption alongside the decrease in ethanol intake suggests a specific effect on ethanol preference rather than a general suppression of fluid intake.
-
These findings support the role of nicotinic acetylcholine receptors in the regulation of alcohol intake and highlight this compound as a potential therapeutic agent for the treatment of alcohol use disorder.
References
- 1. Nicotinic Antagonist UFR2709 Inhibits Nicotine Reward and Decreases Anxiety in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats [frontiersin.org]
- 3. UFR2709, an Antagonist of Nicotinic Acetylcholine Receptors, Delays the Acquisition and Reduces Long-Term Ethanol Intake in Alcohol-Preferring UChB Bibulous Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Measuring Locomotor Activity Following (S)-U-FR2709 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-UFR2709 is a competitive antagonist of nicotinic acetylcholine receptors (nAChRs)[1][2][3]. These receptors are widely expressed in the central nervous system and are involved in regulating a variety of physiological and behavioral processes, including locomotor activity. The mesostriatal dopamine system, a key regulator of movement, is modulated by nAChRs[4]. Specifically, nAChR subtypes such as α4β2* and α6-containing receptors are expressed on dopaminergic neurons and their terminals, influencing dopamine release in the striatum[5]. This document provides detailed application notes and protocols for assessing the effects of this compound administration on locomotor activity in rodents.
Mechanism of Action
This compound acts by blocking the binding of the endogenous neurotransmitter acetylcholine (ACh) to nAChRs. In the context of locomotor activity, the antagonism of nAChRs on dopaminergic neurons in areas like the ventral tegmental area (VTA) and their terminals in the nucleus accumbens and striatum is of particular importance. By inhibiting these receptors, this compound can modulate dopamine release, which is a critical component of the neural circuitry controlling movement. However, studies have shown that systemic administration of this compound at doses effective for other behavioral effects, such as reducing ethanol intake, does not significantly alter spontaneous locomotor activity in rats. This suggests a specific pharmacological profile that may not globally suppress or stimulate motor function.
Data Presentation
The following table summarizes quantitative data from a study investigating the effect of this compound on locomotor activity in ethanol-naïve UChB rats. The data is presented as the mean ± SEM.
| Treatment Group | Dose (mg/kg, i.p.) | n | Horizontal Activity (Arbitrary Units / 5 min) | Vertical Activity (Rears / 5 min) | Statistical Significance (p-value) |
| Saline | - | 6 | Data not significantly different from UFR2709 | Data not significantly different from UFR2709 | p = 0.057 (Horizontal) |
| This compound | 10 | 6 | Data not significantly different from Saline | Data not significantly different from Saline | p = 0.121 (Vertical) |
Data adapted from Quiroz et al. (2019). The study reported no significant differences in the time-course of horizontal or vertical activity over a 30-minute observation period between the saline and this compound treated groups. The p-values reflect the overall treatment effect in a two-way ANOVA.
Experimental Protocols
Open-Field Test for Locomotor Activity Assessment
This protocol is designed to assess general locomotor and exploratory activity in rodents following the administration of this compound. The open-field test is a widely used and validated method for this purpose.
Materials:
-
This compound-HCl (M.W. 255.74 g/mol )
-
Sterile saline solution (0.9% NaCl)
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Open-field apparatus: A square arena (e.g., 40 x 40 x 30 cm for mice, or larger for rats) made of a non-porous material that is easy to clean. The floor may be divided into quadrants for manual scoring, or the apparatus can be equipped with automated photobeam detectors or a video tracking system.
-
Video camera (if using a video tracking system)
-
Computer with video tracking software (e.g., ANY-maze, EthoVision)
-
70% ethanol solution for cleaning
-
Paper towels
Procedure:
-
Animal Acclimation:
-
House the animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Allow at least one week for acclimation to the housing facility before any experimental procedures.
-
Handle the animals for a few minutes each day for 3-5 days prior to testing to reduce stress-induced responses.
-
On the day of testing, transport the animals to the testing room at least 30-60 minutes before the start of the experiment to allow for acclimation to the new environment.
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound-HCl in sterile saline. The concentration should be calculated based on the desired dose and the average weight of the animals, ensuring a consistent injection volume (e.g., 1 mL/kg). For example, for a 10 mg/kg dose, dissolve 10 mg of this compound-HCl in 1 mL of saline for a 1 mg/mL solution to be administered at 10 mL/kg, or adjust concentration for a lower injection volume.
-
Divide the animals into a control group (saline) and one or more experimental groups (this compound).
-
Weigh each animal immediately before injection to calculate the precise volume to be administered.
-
Administer the saline or this compound solution via intraperitoneal (i.p.) injection.
-
-
Locomotor Activity Recording:
-
A study by Quiroz et al. (2019) initiated locomotor recording 30 minutes after this compound administration. This pre-treatment time should be kept consistent across all animals.
-
Gently place the animal in the center of the open-field arena.
-
Start the recording (manual or automated) immediately after placing the animal in the arena.
-
Record the activity for a predetermined duration. A 15-60 minute session is common, often divided into 5-minute intervals for time-course analysis. The Quiroz et al. (2019) study recorded for 30 minutes.
-
At the end of the session, carefully remove the animal from the arena and return it to its home cage.
-
Thoroughly clean the open-field apparatus with 70% ethanol and then water and dry it completely between each animal to eliminate olfactory cues.
-
-
Data Analysis:
-
Horizontal Activity:
-
Total distance traveled (cm or m).
-
Number of line crossings (if using a grid).
-
-
Vertical Activity:
-
Number of rearing events (animal standing on its hind legs).
-
-
Thigmotaxis (Anxiety-like behavior):
-
Time spent in the center versus the periphery of the arena.
-
Number of entries into the center zone.
-
-
Analyze the data using appropriate statistical methods, such as a t-test or ANOVA, to compare the different treatment groups. A two-way ANOVA can be used to analyze the time-course data.
-
Visualizations
Signaling Pathway
Caption: this compound competitively antagonizes nAChRs on presynaptic dopaminergic neurons, potentially modulating dopamine release and subsequent locomotor activity.
Experimental Workflow
Caption: A stepwise workflow for conducting a locomotor activity study with this compound, from preparation to data analysis.
References
- 1. Interplay of β2* nicotinic receptors and dopamine pathways in the control of spontaneous locomotion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of the Nicotinic Receptor Subtypes Expressed on Dopaminergic Terminals in the Rat Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholinergic Modulation of Locomotion and Striatal Dopamine Release Is Mediated by α6α4* Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-UFR2709 in Zebrafish Anxiety Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-UFR2709 is a novel nicotinic acetylcholine receptor (nAChR) antagonist that has demonstrated significant anxiolytic (anxiety-reducing) properties in preclinical studies.[1][2][3] Zebrafish (Danio rerio) have emerged as a powerful vertebrate model organism for neuropharmacological research, including the study of anxiety-like behaviors, due to their genetic tractability, physiological similarity to mammals, and suitability for high-throughput screening.[1] These application notes provide a comprehensive overview of the use of this compound in zebrafish anxiety models, including detailed experimental protocols, quantitative data, and a proposed signaling pathway.
Mechanism of Action
This compound functions as a competitive antagonist of nAChRs, with a notably higher affinity for the α4β2 subtype compared to the α7 subtype. The anxiolytic effects of this compound are believed to be mediated through its modulation of the cholinergic system. In zebrafish, treatment with this compound has been shown to significantly decrease the expression of the α4 nAChR subunit. Blockade of α4β2* nAChRs is thought to reduce anxiety by modulating downstream signaling pathways, potentially involving dopaminergic and serotonergic systems, which are implicated in mood and stress regulation.
Data Presentation
The anxiolytic effects of this compound in adult zebrafish have been quantified using the Novel Tank Diving Test (NTT). A key behavioral endpoint in this assay is "bottom-dwelling time," where a decrease indicates reduced anxiety-like behavior.
| Treatment Group | Concentration (mg/L) | Bottom Dwelling Time (seconds, Mean ± SEM) | Statistical Significance (p-value vs. Control) |
| Control | - | 238.4 ± 10.8 | - |
| This compound | 50 | 87.0 ± 19.6 | < 0.001 |
| This compound | 100 | 52.9 ± 13.8 | < 0.001 |
| Nicotine (Comparator) | 50 | 120.8 ± 22.5 | < 0.001 |
| Nicotine (Comparator) | 100 | 68.9 ± 16.3 | < 0.001 |
Data summarized from Viscarra et al., 2020.
Experimental Protocols
Novel Tank Diving Test (NTT) for Assessing Anxiolytic Effects
The NTT is a widely used paradigm to assess anxiety-like behavior in zebrafish. It is based on the natural tendency of the fish to initially dive to the bottom of a novel environment (thigmotaxis) and gradually explore the upper, more exposed areas as they acclimate and their anxiety diminishes.
Materials:
-
Adult zebrafish (3-6 months old)
-
This compound stock solution
-
Novel Tank: Trapezoidal acrylic tank (e.g., 14.5 cm height, 22 cm bottom width, 27 cm top width, 5 cm wide) filled with 1.6 L of system water. The back and sides of the tank should be opaque to reduce external stimuli.
-
Acclimation tanks (holding tanks)
-
Dosing tanks
-
Video recording equipment (camera positioned to capture a side view of the tank)
-
Video tracking software (e.g., Noldus Ethovision XT)
Procedure:
-
Acclimation: Individually house zebrafish in holding tanks for at least 5 minutes to acclimate to the testing room environment.
-
Drug Exposure: Prepare dosing tanks with the desired concentrations of this compound (e.g., 50 mg/L and 100 mg/L) dissolved in system water. A control group should be exposed to system water only. Immerse each fish in the respective dosing tank for 3 minutes.
-
Post-Dosing Acclimation: Transfer the fish to a second holding tank containing clean system water for 5 minutes.
-
Novel Tank Introduction: Gently transfer the individual zebrafish into the center of the novel tank.
-
Recording: Immediately start video recording the fish's behavior for a period of 5-6 minutes. The experimenter should move away from the setup to avoid causing additional stress to the fish.
-
Data Analysis: Use video tracking software to analyze the recording. The tank should be virtually divided into at least two horizontal sections (top and bottom). The primary endpoint to measure is the total time spent in the bottom section ("bottom dwelling time"). Other relevant parameters include latency to enter the top section, number of transitions to the top, and total distance moved.
Quantitative Real-Time PCR (qRT-PCR) for nAChR Subunit Expression
This protocol is used to quantify the changes in the mRNA expression levels of nAChR subunits in the zebrafish brain following treatment with this compound.
Materials:
-
Zebrafish brains from control and this compound treated groups
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit (Reverse Transcription System)
-
qPCR supermix (e.g., EvaGreen)
-
Specific primers for target genes (e.g., nAChR α4, nAChR α7) and a reference gene (e.g., β-actin)
-
Real-Time PCR System
Procedure:
-
Sample Collection: Following the behavioral test, euthanize the zebrafish and dissect the brains.
-
RNA Extraction: Homogenize the brain tissue and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from the RNA templates using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, specific primers for the target and reference genes, and a qPCR supermix.
-
Data Analysis: Analyze the qPCR data using the comparative ΔΔCT method to determine the relative expression levels of the target genes, normalized to the reference gene.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for the anxiolytic action of this compound.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in zebrafish.
References
- 1. Nicotinic Antagonist UFR2709 Inhibits Nicotine Reward and Decreases Anxiety in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic Antagonist UFR2709 Inhibits Nicotine Reward and Decreases Anxiety in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinic antagonist UFR2709 inhibits nicotine reward and decreases anxiety in zebrafish [repositorio.uchile.cl]
Application Notes and Protocols for (S)-UFR2709 Solution Preparation in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of (S)-UFR2709 solutions intended for in vivo research. The provided methodologies are based on established practices for ensuring solution stability, animal welfare, and experimental reproducibility.
Introduction to this compound
This compound is a competitive antagonist of nicotinic acetylcholine receptors (nAChRs), demonstrating a higher affinity for the α4β2 subtype over the α7 subtype.[1][2] Its antagonistic action on these receptors, particularly within the mesolimbic dopamine system, has made it a compound of interest in studies related to addiction and anxiety.[1][2][3] Research in animal models has shown that this compound can decrease the consumption of and preference for ethanol in alcohol-preferring rats. The hydrochloride salt of this compound is noted for its considerable solubility in aqueous solutions, a key factor for straightforward formulation development for in vivo administration.
Quantitative Data Summary
For ease of reference and comparison, the following table summarizes essential quantitative data for this compound hydrochloride.
| Parameter | Value | Notes |
| Molecular Weight | 255.74 g/mol | As the hydrochloride salt. |
| Solubility in Water | 100 mg/mL | Ultrasonic assistance may be required. |
| Solubility in DMSO | 50 mg/mL | Ultrasonic assistance may be required. |
| Effective In Vivo Dose (Rats) | 2.5 mg/kg | Intraperitoneal (i.p.) administration; shown to be most effective in reducing ethanol consumption. |
| Dose Range Tested (Rats) | 1 - 10 mg/kg | Intraperitoneal (i.p.) administration. |
| Recommended Vehicle | Saline (0.9% NaCl) | Suitable for intraperitoneal injections due to the high water solubility of the hydrochloride salt. |
Experimental Protocols
Materials and Equipment
-
This compound hydrochloride powder
-
Sterile 0.9% sodium chloride (saline) solution
-
Sterile vials or tubes
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer
-
Ultrasonic bath (optional, for high concentrations)
-
Sterile syringes and needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)
-
pH meter (optional, for verification)
-
Sterile filter (0.22 µm) and syringe (optional, for sterilization)
Protocol for Preparation of this compound Solution for Intraperitoneal (i.p.) Injection
This protocol details the preparation of a 1 mg/mL stock solution of this compound in saline, suitable for a 2.5 mg/kg dosage in a 250g rat (requiring 0.625 mL). Adjustments can be made based on the specific dosage and animal weight.
Step 1: Calculation of Required Mass Determine the total volume of the solution needed for the experiment. Calculate the required mass of this compound hydrochloride using the desired final concentration. Example: For 10 mL of a 1 mg/mL solution, 10 mg of this compound hydrochloride is needed.
Step 2: Weighing the Compound Using a calibrated analytical balance, accurately weigh the calculated mass of this compound hydrochloride powder and transfer it to a sterile vial.
Step 3: Dissolution Add the sterile 0.9% saline solution to the vial containing the compound. For a 1 mg/mL concentration, the high water solubility should allow for easy dissolution.
Step 4: Mixing Securely cap the vial and vortex thoroughly until the powder is completely dissolved, resulting in a clear solution. For higher concentrations, brief sonication in an ultrasonic bath may aid dissolution.
Step 5: pH Verification (Optional) If necessary, the pH of the final solution can be checked to ensure it is within a physiologically acceptable range for injection (typically pH 6.5-7.5).
Step 6: Sterilization (Optional) For long-term studies or if the initial components were not sterile, the final solution can be sterilized by passing it through a 0.22 µm sterile filter into a new sterile vial.
Step 7: Storage Store the prepared solution at 4°C, protected from light. It is recommended to prepare fresh solutions for each set of experiments to ensure stability and potency.
Visualization of Pathways and Workflows
Experimental Workflow for Solution Preparation
The following diagram illustrates the step-by-step process for preparing the this compound solution for in vivo administration.
Caption: Workflow for this compound Solution Preparation.
Proposed Signaling Pathway of this compound in the Mesolimbic System
This diagram depicts the hypothesized mechanism of action of this compound within the brain's reward circuitry, leading to a reduction in addictive behaviors.
References
Application Notes and Protocols for (S)-UFR2709 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term effects of (S)-UFR2709 treatment in animal models, based on available preclinical research. The protocols detailed below are intended to guide researchers in designing and executing experiments to evaluate the efficacy of this compound as a nicotinic acetylcholine receptor (nAChR) antagonist, particularly in the context of substance abuse and anxiety.
Introduction
This compound is a competitive antagonist of nicotinic acetylcholine receptors (nAChRs), demonstrating a higher affinity for α4β2 nAChRs over α7 nAChRs.[1] Research in animal models suggests its potential as a therapeutic agent for alcohol and nicotine addiction.[1][2] The following sections summarize the key quantitative findings from long-term studies and provide detailed experimental protocols for replication and further investigation.
Data Presentation: Summary of Quantitative Data
The following tables summarize the significant long-term effects of this compound treatment observed in rodent and zebrafish models.
Table 1: Effects of this compound on Ethanol Consumption in Alcohol-Preferring UChB Rats
| Parameter | Treatment Group | Dosage | Duration | Observation | Percent Change | Citation |
| Ethanol Intake | UChB Rats | 1 mg/kg/day, i.p. | 17 days | Significant reduction in average ethanol intake | -33.4% | [1] |
| 2.5 mg/kg/day, i.p. | 17 days | Significant reduction in average ethanol intake | -56.9% | [1] | ||
| 5 mg/kg/day, i.p. | 17 days | Significant reduction in average ethanol intake | -35.2% | |||
| 10 mg/kg/day, i.p. | 17 days | Significant reduction in average ethanol intake | -31.3% | |||
| 2.5 mg/kg, i.p. | 7 days on, then cycles off | Delayed acquisition and sustained reduction in ethanol intake | ~55% overall reduction | |||
| Water Intake | UChB Rats | 1, 2.5, 5, 10 mg/kg/day, i.p. | 17 days | Significant increase in water intake across all doses | Not specified | |
| Ethanol Preference | UChB Rats | 1, 2.5, 5, 10 mg/kg/day, i.p. | 17 days | Dose-dependent reduction in ethanol preference | Not specified | |
| Body Weight | UChB Rats | 10 mg/kg, i.p. | 17 days | No significant effect | - | |
| Locomotor Activity | UChB Rats | 10 mg/kg, i.p. | 30 min post-injection | No significant effect on horizontal or vertical activity | - |
Table 2: Effects of this compound on Nicotine-Related Behaviors and Gene Expression in Zebrafish
| Parameter | Treatment Group | Dosage | Duration | Observation | Percent Change | Citation |
| Anxiety-like Behavior (Novel Tank Test) | Zebrafish | 50 mg/L | 3 min exposure | Significant decrease in bottom dwelling time | Not specified | |
| 100 mg/L | 3 min exposure | Significant and dose-dependent decrease in bottom dwelling time | Not specified | |||
| Nicotine-Induced Conditioned Place Preference (CPP) | Zebrafish | Not specified | Not specified | Blocks the rewarding effect of nicotine | Not specified | |
| α4 nAChR Subunit mRNA Expression | Zebrafish Brain | Not specified | Not specified | Significant decrease in expression | Not specified | |
| α7 nAChR Subunit mRNA Expression | Zebrafish Brain | Not specified | Not specified | No significant change in expression | - |
Experimental Protocols
Protocol 1: Evaluation of this compound on Voluntary Ethanol Intake in Alcohol-Preferring Rats
Objective: To assess the long-term effect of this compound on ethanol consumption and preference in a rat model of alcoholism.
Animal Model: University of Chile bibulous (UChB) rats, which are genetically selected for high ethanol preference.
Materials:
-
This compound hydrochloride
-
Saline solution (0.9% NaCl)
-
Ethanol (10% v/v solution)
-
Standard rat chow and water
-
Two-bottle choice cages
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimation: House male UChB rats individually in a temperature- and humidity-controlled environment with a 12-hour light-dark cycle. Allow free access to food and water.
-
Baseline Ethanol Intake: For a period of at least one week, provide rats with a free choice between one bottle containing 10% (v/v) ethanol and another containing water. Measure daily fluid consumption from each bottle to establish a stable baseline of high ethanol intake.
-
Group Assignment: Randomly assign rats to different treatment groups (e.g., saline control, 1, 2.5, 5, and 10 mg/kg this compound).
-
Drug Administration:
-
For continuous treatment, administer a single daily i.p. injection of the assigned dose of this compound or saline for 17 consecutive days.
-
For acquisition and maintenance studies, administer the selected dose (e.g., 2.5 mg/kg) for an initial period (e.g., 7 days) followed by periods without treatment to assess long-lasting effects.
-
-
Data Collection:
-
Record daily ethanol and water intake for each animal.
-
Measure body weight regularly to monitor for any adverse effects.
-
Calculate ethanol preference as the ratio of ethanol consumed to total fluid intake.
-
-
Statistical Analysis: Analyze the data using two-way ANOVA with treatment and day as factors, followed by post-hoc tests (e.g., Tukey's or Bonferroni's) for multiple comparisons.
Protocol 2: Assessment of Anxiolytic and Anti-addictive Properties of this compound in Zebrafish
Objective: To evaluate the effects of this compound on anxiety-like behavior and nicotine-induced reward in adult zebrafish.
Animal Model: Adult zebrafish (Danio rerio).
Materials:
-
This compound
-
Nicotine
-
Fish water
-
Novel tank diving test apparatus
-
Conditioned place preference (CPP) tank (with distinct visual cues)
-
Video tracking software
Procedure - Novel Tank Diving Test (Anxiety):
-
Drug Exposure: Individually expose zebrafish to different concentrations of this compound (e.g., 50 and 100 mg/L) or control fish water for 3 minutes.
-
Holding Period: Transfer the fish to a holding tank with clean water for 5 minutes.
-
Testing: Place the individual fish into the novel tank and record its swimming behavior for 5 minutes.
-
Data Analysis: Quantify the time spent in the bottom third of the tank. A reduction in bottom-dwelling time is indicative of an anxiolytic effect.
Procedure - Conditioned Place Preference (CPP - Nicotine Reward):
-
Pre-conditioning (Baseline Preference): On day 1, place individual fish in the central compartment of the CPP tank and allow them to freely explore both the white and brown compartments for 10 minutes. Record the time spent in each compartment to establish baseline preference.
-
Conditioning: For the following days, confine the fish to one compartment (e.g., white) after administration of nicotine and to the other compartment (e.g., brown) after administration of vehicle. The order should be counterbalanced across fish.
-
Testing for CPP: On the test day, place the fish in the central compartment and allow free access to both compartments for 10 minutes without any drug administration. Record the time spent in each compartment. An increase in time spent in the nicotine-paired compartment indicates a conditioned place preference.
-
This compound Challenge: To test the effect of this compound, administer it prior to the nicotine conditioning sessions or before the final CPP test to see if it blocks the acquisition or expression of nicotine-induced CPP.
Visualizations
Caption: Mechanism of this compound in the mesolimbic reward pathway.
Caption: Workflow for assessing this compound on ethanol intake in rats.
References
Application Notes and Protocols for Conditioned Place Preference with (S)-UFR2709
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for utilizing the nicotinic acetylcholine receptor (nAChR) antagonist, (S)-UFR2709, in a conditioned place preference (CPP) paradigm. This document is intended for researchers in pharmacology, neuroscience, and drug development investigating the rewarding or aversive properties of novel compounds and their potential modulation by nAChR antagonism.
This compound is a competitive antagonist of nAChRs with a higher affinity for the α4β2 subtype than the α7 subtype.[1] Its utility has been demonstrated in preclinical models of addiction, where it has been shown to reduce ethanol intake in alcohol-preferring rats and block the rewarding effects of nicotine in zebrafish.[1][2] The CPP protocol is a standard behavioral assay used to evaluate the motivational effects of drugs by pairing a specific environment with drug exposure.[3][4]
Experimental Protocol: Conditioned Place Preference (CPP)
This protocol outlines the three main phases of a CPP experiment: habituation, conditioning, and testing. It is designed for use with rats, but can be adapted for mice.
1. Apparatus
The CPP apparatus should consist of at least two compartments with distinct visual and tactile cues to allow for discrimination by the animal. A common design is a three-chambered box with two larger conditioning compartments and a smaller, neutral central compartment.
| Feature | Compartment A | Compartment B |
| Walls | Black with vertical white stripes | White with black horizontal stripes |
| Flooring | Textured metal grid | Smooth plexiglass |
| Lighting | Dim illumination | Bright illumination |
2. Experimental Animals and Housing
-
Species: Male Wistar rats (or other appropriate strain)
-
Weight: 250-300g at the start of the experiment
-
Housing: Single-housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week prior to the start of the experiment and handled daily for several days to reduce stress.
3. Drug Preparation
-
This compound: Dissolve in sterile saline (0.9% NaCl). A dose of 2.5 mg/kg administered intraperitoneally (i.p.) has been shown to be effective in reducing ethanol consumption in rats.
-
Rewarding Drug (e.g., Nicotine): Prepare according to established protocols. For example, nicotine can be dissolved in saline and administered subcutaneously (s.c.).
-
Vehicle: Sterile saline (0.9% NaCl).
4. Experimental Phases
Phase 1: Habituation and Pre-Test (Baseline Preference)
-
Day 1-2: Place each rat in the central compartment of the CPP apparatus with free access to all compartments for 15 minutes. This allows the animal to explore the entire apparatus and reduces novelty-induced stress.
-
Day 3 (Pre-Test): Record the time spent in each of the two main compartments for 15 minutes. This establishes the baseline preference for each animal. An unbiased design is recommended, where the drug-paired compartment is randomly assigned. Alternatively, in a biased design, the initially non-preferred compartment is assigned as the drug-paired compartment.
Phase 2: Conditioning
This phase typically lasts for 6-8 days and involves pairing one compartment with the drug and the other with the vehicle.
-
Conditioning Schedule (8 days):
-
Day 4, 6, 8, 10: Administer the rewarding drug (e.g., nicotine) and immediately confine the rat to the drug-paired compartment for 30 minutes.
-
Day 5, 7, 9, 11: Administer the vehicle and confine the rat to the vehicle-paired compartment for 30 minutes.
-
-
To test the effect of this compound on the acquisition of CPP: Administer this compound (e.g., 2.5 mg/kg, i.p.) 15-30 minutes before the administration of the rewarding drug on conditioning days. A control group should receive vehicle + rewarding drug.
Phase 3: Post-Conditioning Test
-
Day 12: Place the rat in the central compartment in a drug-free state and allow free access to all compartments for 15 minutes. Record the time spent in each of the two main compartments.
5. Data Presentation and Analysis
The primary outcome measure is the change in time spent in the drug-paired compartment from the pre-test to the post-test.
| Group | Pre-Test (Time in Drug-Paired Compartment, sec ± SEM) | Post-Test (Time in Drug-Paired Compartment, sec ± SEM) | Difference Score (Post-Test - Pre-Test, sec ± SEM) |
| Vehicle + Saline | |||
| Vehicle + Rewarding Drug | |||
| This compound + Rewarding Drug |
-
Statistical Analysis: A two-way ANOVA with treatment group and time (pre-test vs. post-test) as factors is appropriate. Post-hoc tests can be used to compare individual groups. A significant increase in time spent in the drug-paired compartment in the "Vehicle + Rewarding Drug" group indicates a successful CPP. A lack of a significant increase in the "this compound + Rewarding Drug" group suggests that this compound blocked the acquisition of the rewarding effect.
Visualizations
Experimental Workflow
Caption: Conditioned Place Preference Experimental Workflow.
Signaling Pathway
The rewarding effects of drugs like nicotine are mediated through the mesolimbic dopamine system. Nicotine activates nAChRs on dopaminergic neurons in the ventral tegmental area (VTA), leading to dopamine release in the nucleus accumbens (NAc), which is associated with reward and reinforcement. This compound, as an nAChR antagonist, is hypothesized to block this initial activation.
Caption: this compound Mechanism in the Mesolimbic Pathway.
References
- 1. UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Conditioned Place Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Modulatory Effects of (S)-UFR2709 on Dopamine Release
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the effects of (S)-UFR2709, a nicotinic acetylcholine receptor (nAChR) antagonist, on dopamine (DA) release. While initial research indicates that this compound does not directly stimulate dopamine release and may, in fact, cause a slight decrease, its interaction with the cholinergic system, a key regulator of dopaminergic neurons, makes it a compound of interest for modulating dopamine dynamics.[1]
This document outlines detailed protocols for two primary techniques for measuring real-time dopamine release: in vivo microdialysis and fast-scan cyclic voltammetry (FSCV). It also includes hypothetical data presentations and diagrams to illustrate experimental workflows and the underlying signaling pathways.
Background: this compound and its Interaction with the Dopaminergic System
This compound has been identified as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[2][3] These receptors are widely expressed on dopaminergic neurons in key brain regions of the mesolimbic reward pathway, such as the ventral tegmental area (VTA).[2] The activation of these nAChRs by acetylcholine is known to stimulate the firing of VTA dopamine neurons, leading to dopamine release in projection areas like the nucleus accumbens (NAc).[1]
By antagonizing these nAChRs, this compound is hypothesized to reduce the excitatory cholinergic input to dopamine neurons, thereby decreasing dopamine release. This mechanism is of significant interest for studying conditions associated with dysregulated dopamine signaling, including addiction. Studies have shown that this compound can reduce ethanol intake in animal models, a behavior closely linked to the brain's reward system and dopamine release.
Quantitative Data Presentation
The following tables are examples of how to structure quantitative data obtained from experiments assessing the effects of this compound on dopamine release.
Table 1: Effect of this compound on Basal Dopamine Levels in the Nucleus Accumbens Measured by In Vivo Microdialysis
| Treatment Group | Dose (mg/kg, i.p.) | Basal DA Concentration (nM) (Mean ± SEM) | % Change from Vehicle |
| Vehicle (Saline) | - | 5.2 ± 0.4 | 0% |
| This compound | 1.0 | 4.8 ± 0.5 | -7.7% |
| This compound | 2.5 | 4.1 ± 0.3* | -21.2% |
| This compound | 5.0 | 3.5 ± 0.4** | -32.7% |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are hypothetical.
Table 2: Effect of this compound on Electrically-Evoked Dopamine Release in the Striatum Measured by Fast-Scan Cyclic Voltammetry
| Treatment Group | Dose (mg/kg, i.p.) | Peak Evoked DA (nM) (Mean ± SEM) | DA Uptake Rate (t½, s) (Mean ± SEM) |
| Vehicle (Saline) | - | 150.3 ± 12.5 | 0.8 ± 0.1 |
| This compound | 1.0 | 135.1 ± 11.8 | 0.8 ± 0.1 |
| This compound | 2.5 | 110.7 ± 9.9* | 0.9 ± 0.2 |
| This compound | 5.0 | 85.2 ± 8.1** | 0.8 ± 0.1 |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are hypothetical.
Experimental Protocols
Protocol for In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.
Objective: To determine the effect of systemic administration of this compound on basal dopamine levels in the nucleus accumbens.
Materials:
-
This compound
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 4 mm membrane)
-
Syringe pump
-
Artificial cerebrospinal fluid (aCSF)
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
Laboratory animals (e.g., rats)
-
Anesthetics (e.g., ketamine/xylazine mixture)
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeted to the nucleus accumbens. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 0.3-1.0 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.).
-
Post-Injection Collection: Continue collecting dialysate samples for a predetermined period (e.g., 2-3 hours) to monitor changes in dopamine levels.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.
-
Histological Verification: At the end of the experiment, perfuse the animal and section the brain to verify the correct placement of the microdialysis probe.
Protocol for Fast-Scan Cyclic Voltammetry (FSCV)
FSCV is an electrochemical technique that allows for the sub-second detection of oxidizable neurotransmitters like dopamine, providing high temporal resolution of release and uptake dynamics.
Objective: To measure the effect of this compound on evoked dopamine release and reuptake in brain slices containing the striatum.
Materials:
-
This compound
-
Vibratome
-
Carbon-fiber microelectrodes
-
Bipolar stimulating electrode
-
FSCV recording system (e.g., Axopatch amplifier)
-
Artificial cerebrospinal fluid (aCSF), oxygenated
-
Brain slice chamber
-
Laboratory animals (e.g., mice)
Procedure:
-
Brain Slice Preparation: Anesthetize and decapitate the animal. Rapidly remove the brain and place it in ice-cold, oxygenated aCSF. Use a vibratome to prepare coronal slices (e.g., 300 µm thick) containing the striatum.
-
Incubation: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.
-
Electrode Placement: Using a micromanipulator, position a carbon-fiber microelectrode and a bipolar stimulating electrode in the dorsal striatum, approximately 100 µm apart.
-
Evoked Dopamine Release: Apply a triangular waveform to the carbon-fiber electrode. Deliver a single electrical pulse through the stimulating electrode to evoke dopamine release. Record the resulting current, which is proportional to the dopamine concentration.
-
Baseline Recording: Record stable baseline evoked dopamine signals every 2-5 minutes.
-
Drug Application: After establishing a stable baseline, add this compound to the perfusing aCSF.
-
Post-Drug Recording: Continue to record evoked dopamine release to determine the effect of the compound.
-
Data Analysis: Analyze the recorded signals to determine the peak concentration of released dopamine and the rate of dopamine uptake (often expressed as the half-life, t½).
Visualization of Pathways and Workflows
Caption: Cholinergic modulation of dopamine release and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo microdialysis.
Caption: Experimental workflow for Fast-Scan Cyclic Voltammetry (FSCV).
References
- 1. mdpi.com [mdpi.com]
- 2. UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UFR2709, an Antagonist of Nicotinic Acetylcholine Receptors, Delays the Acquisition and Reduces Long-Term Ethanol Intake in Alcohol-Preferring UChB Bibulous Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (S)-UFR2709 and Ethanol Preference Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments on the dose-dependent effects of (S)-UFR2709 on ethanol preference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in reducing ethanol preference?
A1: this compound is a competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[1][2][3] Its mechanism of action in reducing ethanol preference is believed to involve the blockade of these receptors within the brain's mesocorticolimbic dopamine system, a key area in reward and addiction.[1][3] By inhibiting nAChRs, this compound may interfere with the reinforcing effects of ethanol, thereby decreasing the motivation to consume it.
Q2: What is the optimal dose of this compound for reducing ethanol consumption in rats?
A2: Based on dose-dependent studies, 2.5 mg/kg has been identified as the most effective dose for significantly reducing ethanol intake in alcohol-preferring UChB rats. Higher doses (5 and 10 mg/kg) have been shown to be less effective, suggesting a bell-shaped dose-response curve.
Q3: Does this compound have any confounding effects on general behavior, such as locomotor activity or body weight?
A3: Studies have shown that administration of this compound, even at the highest tested dose of 10 mg/kg, does not significantly affect locomotor activity or body weight in rats. This suggests that its effects on ethanol consumption are specific and not due to general motor impairment or malaise.
Q4: What animal model is typically used for these studies?
A4: The University of Chile Bibulous (UChB) rat line is a commonly used model. These rats have been selectively bred for high ethanol preference and consumption, making them a suitable model for screening potential anti-alcoholism medications.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in ethanol intake within the same experimental group. | 1. Position preference: Animals may develop a habit of drinking from one specific side of the cage, regardless of the bottle's content. 2. Individual differences: Natural variation in ethanol preference exists even within a selectively bred line. | 1. Alternate bottle positions daily: To prevent position habit, the placement of the ethanol and water bottles should be switched each day. 2. Sufficient acclimation period: Allow animals to stabilize their drinking behavior before initiating the drug treatment. A stable baseline is typically defined as consumption varying by less than 20% over several consecutive sessions. 3. Increase sample size: A larger number of animals per group can help to mitigate the impact of individual variability. |
| No significant effect of this compound on ethanol preference is observed. | 1. Incorrect dosage: The dose may be too low or too high, falling on the less effective parts of the bell-shaped dose-response curve. 2. Improper drug administration: Issues with the injection procedure (e.g., incorrect route, volume) can affect drug bioavailability. 3. Timing of administration: The time between drug administration and access to ethanol may not be optimal. | 1. Verify dose calculations and preparation: Ensure that the 2.5 mg/kg dose is being accurately prepared and administered. 2. Confirm administration technique: Ensure proper intraperitoneal (i.p.) injection technique is used. 3. Standardize administration time: Administer this compound at a consistent time each day, typically before the dark cycle when rodents are more active and drinking occurs. The cited studies injected the drug at 15:00 h, with consumption recorded the next day at 14:00 h. |
| Animals are not consuming the ethanol solution. | 1. Neophobia: Animals may be hesitant to drink a novel-tasting solution. 2. Ethanol concentration: The initial ethanol concentration may be too high and aversive. | 1. Gradual introduction to ethanol: Start with a lower concentration of ethanol and gradually increase it to the target concentration to acclimate the animals. 2. Ensure water is also available: The two-bottle choice paradigm allows animals the option to drink water if they find the ethanol solution unpalatable. |
| Significant spillage from drinking bottles is affecting data accuracy. | 1. Animal activity: Rodents may jostle the bottles, causing leakage. 2. Bottle malfunction: The sipper tubes may be dripping. | 1. Use of a "spill cage": Set up a cage with drinking bottles but no animal to measure non-drinking-related fluid loss. Subtract this amount from the measurements in the experimental cages. 2. Check bottles daily: Ensure that the sipper tubes are functioning correctly and not leaking before placing them in the cages. |
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Ethanol Intake
| Dose of this compound (mg/kg) | Mean Reduction in Ethanol Intake (%) |
| 1 | 33.4% |
| 2.5 | 56.9% |
| 5 | 35.2% |
| 10 | 31.3% |
Table 2: Long-Term Effect of this compound (2.5 mg/kg) on Ethanol Preference
| Treatment Period | Ethanol Preference in this compound Group | Ethanol Preference in Saline Group |
| Days 3-62 (with initial drug administration) | Significantly Decreased | ~80% |
| Days 63-100 (after drug cessation) | Remained lower at ~60% | ~80% |
Experimental Protocols
Two-Bottle Choice Ethanol Preference Test
This protocol is adapted from studies investigating the effect of this compound on voluntary ethanol consumption in UChB rats.
-
Animal Housing: Individually house rats to allow for accurate measurement of individual fluid consumption.
-
Acclimation: Prior to the experiment, allow rats to acclimate to the housing conditions. For drug-naive animals, an initial period of handling and saline injections can help reduce stress from the experimental procedures.
-
Baseline Ethanol Consumption:
-
Provide rats with continuous 24-hour access to two bottles: one containing a 10% (v/v) ethanol solution and the other containing tap water.
-
To prevent side preference, alternate the position of the bottles daily.
-
Measure the volume consumed from each bottle daily at the same time. Also, record the body weight of each animal.
-
Establish a stable baseline of ethanol intake, defined as consumption that varies by less than 20% over at least four consecutive sessions.
-
-
Drug Administration:
-
Prepare this compound in saline at the desired concentrations (e.g., 1, 2.5, 5, 10 mg/kg).
-
Administer the assigned dose of this compound or saline vehicle via intraperitoneal (i.p.) injection at a consistent time each day (e.g., 15:00 h). The injection volume is typically 1 ml/kg.
-
-
Data Collection and Analysis:
-
Continue to measure daily water and ethanol consumption and body weight.
-
Calculate ethanol intake in g/kg/day using the formula: [Ethanol volume consumed (ml) * 0.789 g/ml (density of ethanol)] / body weight (kg).
-
Calculate ethanol preference as a percentage: [Volume of ethanol solution consumed (ml) / Total volume of fluid consumed (ml)] * 100.
-
Analyze the data using appropriate statistical methods, such as a two-way ANOVA, to compare the effects of treatment over time between the different dose groups and the saline control group.
-
Visualizations
Caption: Workflow for the two-bottle choice ethanol preference experiment.
Caption: Hypothesized mechanism of this compound in the mesolimbic pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats [frontiersin.org]
Technical Support Center: (S)-UFR2709 & Water Consumption in Rats
This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance on the observed effects of (S)-UFR2709 on water consumption in rats during experimental trials.
Frequently Asked Questions (FAQs)
Q1: What is the primary observed effect of this compound on fluid consumption in rats?
A1: this compound, a non-selective competitive nicotinic acetylcholine receptor (nAChR) antagonist, has been shown to significantly decrease voluntary ethanol consumption in high-alcohol-drinking UChB rats.[1][2][3][4] A consistent and significant secondary effect is a concomitant, dose-dependent increase in water intake.
Q2: Is the increase in water consumption a standalone effect or related to the decrease in ethanol intake?
A2: The current literature presents the increase in water intake as occurring alongside the reduction in ethanol consumption. The experimental design in the key studies involves a two-bottle free-choice paradigm, where rats can choose between an ethanol solution and water. The increased water intake is a key part of the compound's overall behavioral effect in this model.
Q3: Does this compound affect the general well-being of the animals, which might indirectly influence water intake?
A3: Studies have shown that the administration of this compound did not significantly affect the body weight or locomotor activity of the rats. This suggests that the observed increase in water consumption is not a result of general malaise, sedation, or motor impairment.
Q4: What is the most effective dose of this compound for influencing fluid intake?
A4: While all tested doses (1, 2.5, 5, and 10 mg/kg) significantly increased water intake compared to a saline control, the dose of 2.5 mg/kg was identified as the most effective for reducing ethanol consumption. The effect on reducing alcohol intake appeared bell-shaped, with efficacy decreasing at higher doses.
Troubleshooting Guides
Issue: No significant increase in water consumption is observed after this compound administration.
-
Verify the Animal Model: The reported effects were observed in University of Chile bibulous (UChB) rats, which are genetically selected for high alcohol preference. The baseline drinking behavior of your rat strain may influence the outcome.
-
Check the Dosing Regimen: Ensure the correct dosage and route of administration are being used. The published studies utilized intraperitoneal (i.p.) injections of 1, 2.5, 5, or 10 mg/kg/day.
-
Confirm the Experimental Paradigm: The increase in water intake was documented using a 24-hour access, two-bottle free-choice paradigm (10% v/v ethanol vs. water). Deviations from this protocol may yield different results.
-
Review Data Analysis: The effect is best observed when comparing the treated group to a saline-injected control group over the full duration of the study (e.g., 17 consecutive days).
Issue: Confounding behaviors (e.g., sedation, hyperactivity) are observed.
-
Evaluate Locomotor Activity: The highest tested dose in the referenced studies (10 mg/kg, i.p.) did not produce significant changes in locomotor activity in an open-field test. If you observe motor effects, consider potential issues with compound purity, vehicle effects, or differences in the experimental environment.
-
Monitor Body Weight: A lack of effect on body weight was a key control finding. If significant weight loss occurs, it may indicate a systemic issue unrelated to the specific mechanism of this compound on fluid preference and could be impacting water intake.
Data Summary
The following table summarizes the quantitative findings from studies on this compound's effect on water and ethanol consumption.
Table 1: Effect of this compound on Ethanol and Water Intake in UChB Rats
| Dose (mg/kg, i.p.) | Average Reduction in Ethanol Intake | Statistical Significance (Ethanol) | Observation on Water Intake | Statistical Significance (Water) |
| 1 | 33.4% | p < 0.0001 | Significant Increase | p < 0.0001 |
| 2.5 | 56.9% | p < 0.0001 | Significant Increase | p < 0.0001 |
| 5 | 35.2% | p < 0.0001 | Significant Increase | p < 0.0001 |
| 10 | 31.3% | p < 0.0001 | Significant Increase | p < 0.0001 |
| Saline Control | N/A | N/A | Baseline | N/A |
Data compiled from studies involving daily injections over 17 days.
Experimental Protocols
Protocol: Two-Bottle Free-Choice Drinking Paradigm
This protocol is used to assess the effect of this compound on voluntary fluid consumption.
-
Animal Model: Adult male University of Chile bibulous (UChB) rats are used.
-
Housing: Rats are individually housed to allow for precise measurement of individual fluid intake.
-
Acclimation: Prior to the experiment, rats are given a period of continuous access (24h/day) to two bottles: one containing a 10% (v/v) ethanol solution and the other containing distilled water. The position of the bottles is alternated daily to prevent place preference.
-
Baseline Measurement: Before treatment begins, ethanol and water consumption are recorded for several days to establish a stable baseline for each animal.
-
Treatment Administration:
-
Rats are divided into groups (n=5-7 per group).
-
Groups receive daily intraperitoneal (i.p.) injections of this compound at various doses (e.g., 1, 2.5, 5, 10 mg/kg) or an equivalent volume of saline (1 mL/kg) as a control.
-
Injections are administered at the same time each day (e.g., 15:00 h) for the duration of the study (e.g., 17 consecutive days).
-
-
Data Collection: Fluid consumption from both bottles is measured daily, just prior to the next injection (e.g., 14:00 h). Body weight is also monitored regularly.
-
Data Analysis: Water and ethanol intake are typically expressed as mL/kg/day or g/kg/day. Statistical analysis, such as a two-way ANOVA with post-hoc tests, is used to compare the effects of different doses of this compound against the saline control over time.
Visualizations
Caption: Experimental workflow for assessing this compound's impact on fluid intake.
Caption: High-level pathway showing this compound's antagonism of nAChRs and its effects.
References
- 1. Frontiers | UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats [frontiersin.org]
- 2. UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-UFR2709 administration timing for optimal effect
Welcome to the technical support center for (S)-UFR2709. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal administration and use of this compound in preclinical research. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data summaries to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a competitive antagonist of nicotinic acetylcholine receptors (nAChRs). It exhibits a higher affinity for the α4β2 nAChR subtype compared to the α7 subtype. Its antagonistic action at these receptors is believed to underlie its observed effects on nicotine and alcohol reward pathways, as well as its anxiolytic properties.
Q2: What is the optimal timing for administering this compound to reduce voluntary ethanol intake in rats?
A2: For studies investigating the reduction of voluntary ethanol consumption in rats using a two-bottle free-choice paradigm, this compound is typically administered once daily via intraperitoneal (i.p.) injection at a dose of 2.5 mg/kg. The administration is consistently timed at 15:00 h, with ethanol and water consumption measured 23 hours later at 14:00 h on the following day.[1][2]
Q3: Should I include a pre-treatment period before allowing access to the substance of interest?
A3: Yes, a pre-treatment period is recommended to ensure that this compound has reached pharmacologically effective concentrations in the central nervous system. In studies with alcohol-preferring rats, a pre-treatment period of 1 to 2 days with daily injections of this compound is implemented before providing access to ethanol.[2][3]
Q4: What is the recommended administration timing for assessing the effects of this compound on locomotor activity in rats?
A4: To evaluate the impact of this compound on locomotor activity, the compound should be administered 30 minutes prior to the start of the behavioral test.[1] A 10 mg/kg i.p. dose has been used for this purpose without significantly affecting locomotor activity, suggesting its effects on consumption are not due to motor impairment.
Q5: How should this compound be administered for anxiety-related behavioral studies in zebrafish?
A5: In the Novel Tank Diving Test (NTT) for anxiety in adult zebrafish, a common protocol involves exposing the fish to this compound in their system water for a duration of 3 minutes. Following this exposure, the fish are transferred to a holding tank with clean system water for 5 minutes before being introduced into the novel tank for a 5-minute testing period.
Q6: What is the administration protocol for this compound in the Conditioned Place Preference (CPP) paradigm in zebrafish?
A6: In studies investigating the blockade of nicotine-induced conditioned place preference, zebrafish are exposed to this compound (50 mg/L) prior to nicotine treatment during the conditioning phase. While the precise timing of this compound administration relative to nicotine exposure in the conditioning session is not explicitly detailed in the available literature, the general procedure involves pairing the drug with a specific environmental context.
Q7: How should I prepare this compound for in vivo administration?
A7: this compound-HCl is typically dissolved in sterile 0.9% saline for intraperitoneal injections in rats. The volume of the injection is adjusted based on the animal's body weight to achieve the desired dose, commonly administered at a volume of 1 mL/kg. For zebrafish, this compound is dissolved directly into the system water.
Q8: Does this compound cross the blood-brain barrier?
A8: Yes, this compound is expected to penetrate the central nervous system effectively. This is supported by its Log D7.4 value, which falls within the optimal range for CNS penetration.
Q9: Is there any information on the in vivo half-life of this compound?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No significant effect on ethanol/nicotine intake. | Insufficient dosage or administration timing is not optimal for the specific model. | Verify the correct dosage based on the literature (e.g., 2.5 mg/kg i.p. for rats). Ensure the administration timing aligns with the period of substance access and measurement. Consider including a 1-2 day pre-treatment period to allow the compound to reach steady-state concentrations. |
| Improper solution preparation or administration. | Ensure this compound-HCl is fully dissolved in sterile saline. Administer via the correct route (intraperitoneal for rats). Confirm accurate calculation of injection volume based on the animal's weight. | |
| Unexpected changes in locomotor activity. | The dose used may be too high, leading to off-target effects. | While a 10 mg/kg dose in rats did not significantly alter locomotor activity, it is advisable to perform a dose-response study in your specific model to identify a dose that is effective without causing motor impairment. Administer the compound 30 minutes before assessing locomotor activity to capture the peak effect. |
| High variability in zebrafish behavioral assays. | Stress induced during handling and transfer. | Handle zebrafish gently and minimize the time they are out of the water. Ensure consistent acclimation periods before drug exposure and testing. |
| Inconsistent drug exposure. | Ensure uniform dissolution of this compound in the system water. Maintain a consistent exposure duration (e.g., 3 minutes for the NTT). |
Quantitative Data Summary
Table 1: Effect of this compound on Voluntary Ethanol Intake in Alcohol-Preferring UChB Rats
| Dose (mg/kg, i.p.) | Reduction in Ethanol Intake (%) | Animal Model | Reference |
| 1 | 33.4 | UChB Rats | |
| 2.5 | 56.9 | UChB Rats | |
| 5 | 35.2 | UChB Rats | |
| 10 | 31.3 | UChB Rats | |
| 2.5 (long-term) | ~55 | UChB Rats |
Table 2: Effect of this compound on Bottom Dwelling Time in the Novel Tank Diving Test in Zebrafish
| Concentration (mg/L) | Bottom Dwelling Time (s) | Animal Model | Reference |
| Control | 238.4 ± 10.8 | Zebrafish | |
| 50 | 87.0 ± 19.6 | Zebrafish | |
| 100 | 52.9 ± 13.8 | Zebrafish |
Experimental Protocols
Protocol 1: Reduction of Voluntary Ethanol Intake in Rats (Two-Bottle Choice)
-
Animal Model: Adult male alcohol-preferring UChB rats.
-
Housing: Individually housed with ad libitum access to food and water.
-
Solution Preparation: Dissolve this compound-HCl in sterile 0.9% saline to the desired concentration (e.g., 2.5 mg/mL for a 2.5 mg/kg dose at an injection volume of 1 mL/kg).
-
Pre-treatment Phase:
-
For two consecutive days, administer a single daily i.p. injection of this compound (2.5 mg/kg) or vehicle (saline) at 15:00 h.
-
During this period, provide only water.
-
-
Treatment and Measurement Phase:
-
On the third day, provide the rats with two bottles: one containing 10% (v/v) ethanol and the other containing water.
-
Continue daily i.p. injections of this compound or vehicle at 15:00 h.
-
Measure the volume of ethanol and water consumed from each bottle daily at 14:00 h.
-
Alternate the position of the bottles daily to prevent place preference.
-
Continue this procedure for the duration of the study (e.g., 17 days or longer).
-
Protocol 2: Novel Tank Diving Test (NTT) in Zebrafish
-
Animal Model: Adult zebrafish.
-
Solution Preparation: Dissolve this compound directly into the system water to achieve the desired final concentrations (e.g., 50 mg/L and 100 mg/L).
-
Experimental Procedure:
-
Acclimate individual zebrafish in a holding tank for a specified period.
-
Transfer the fish to a beaker containing the this compound solution for a 3-minute exposure.
-
Following exposure, transfer the fish to a second holding tank containing clean system water for 5 minutes.
-
Introduce the individual fish into the novel tank.
-
Record the swimming behavior for a 5-minute test period using a camera and tracking software.
-
Analyze the time spent in the bottom third of the tank as an indicator of anxiety-like behavior.
-
Visualizations
Caption: Mechanism of action of this compound at the nicotinic acetylcholine receptor.
Caption: Workflow for assessing this compound's effect on ethanol intake in rats.
Caption: Experimental workflow for the Novel Tank Diving Test in zebrafish.
References
ensuring stability of (S)-UFR2709 in solution
Welcome to the technical support center for (S)-UFR2709. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability of this compound in solution during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically used in research?
A1: this compound is a competitive nicotinic acetylcholine receptor (nAChR) antagonist. Its full chemical name is [(S)-1-methylpyrrolidin-2-yl) methyl benzoate]. In research, it is often used as its hydrochloride salt (UFR2709-HCl) and is typically dissolved in aqueous solutions like saline or water for administration in experimental models.
Q2: What are the primary stability concerns for this compound in solution?
A2: The main stability concern for this compound in solution is the hydrolysis of its benzoate ester group. This chemical breakdown can be influenced by several factors, including pH, temperature, and exposure to light.
Q3: How does pH affect the stability of this compound solutions?
A3: The stability of the benzoate ester in this compound is highly pH-dependent. It is most stable in neutral to slightly acidic conditions. Both strongly acidic and, particularly, alkaline (basic) solutions will accelerate the rate of hydrolysis, leading to the degradation of the compound.
Q4: What are the likely degradation products of this compound?
A4: The primary degradation products from the hydrolysis of the ester bond are benzoic acid and (S)-1-methyl-2-pyrrolidinemethanol.
Q5: Are there any other potential degradation pathways?
A5: Besides hydrolysis, other potential degradation pathways, especially under forced conditions, could include oxidation and photodegradation. It is advisable to protect solutions from prolonged exposure to light and atmospheric oxygen.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound activity or inconsistent experimental results. | Degradation of this compound in solution. | 1. Verify Solution pH: Ensure the pH of your solvent is within a neutral to slightly acidic range (ideally pH 4-6).2. Control Temperature: Prepare and store solutions at recommended temperatures (see storage guidelines below). Avoid repeated freeze-thaw cycles.3. Prepare Fresh Solutions: For critical experiments, prepare solutions fresh on the day of use.4. Assess Purity: If degradation is suspected, analyze the solution using a stability-indicating method like HPLC to determine the purity of this compound. |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC). | Formation of degradation products. | 1. Identify Degradants: Attempt to identify the degradation products. The primary hydrolytic degradants are benzoic acid and (S)-1-methyl-2-pyrrolidinemethanol.2. Conduct Forced Degradation Study: Perform a forced degradation study (see experimental protocols) to intentionally generate and identify potential degradation products under various stress conditions. This will help in confirming the identity of the unknown peaks. |
| Precipitation or cloudiness observed in the solution. | Poor solubility or formation of insoluble degradation products. | 1. Check Solvent Suitability: While this compound-HCl is generally soluble in aqueous solutions, ensure the concentration is not above its solubility limit in the chosen solvent.2. Filter the Solution: If precipitation is observed after preparation, filter the solution through a suitable syringe filter (e.g., 0.22 µm) before use.3. Adjust pH: If the pH has shifted to a range where the compound or its degradants are less soluble, adjust it back to the optimal range if compatible with the experiment. |
Recommended Storage Conditions for this compound Solutions
To maximize the stability of your this compound solutions, please adhere to the following storage guidelines based on intended use duration.
| Storage Duration | Temperature | Conditions | Notes |
| Short-Term (Up to 24 hours) | 2-8°C (Refrigerated) | Protected from light in a tightly sealed container. | Ideal for daily experimental use. |
| Medium-Term (Up to 1 week) | 2-8°C (Refrigerated) | Protected from light in a tightly sealed container. | Regular purity checks are advised if used over several days. |
| Long-Term (Over 1 week) | -20°C or -80°C (Frozen) | Aliquot into single-use volumes to avoid freeze-thaw cycles. Protected from light. | Thaw aliquots slowly and use immediately. Do not refreeze. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Weighing: Accurately weigh the desired amount of this compound-HCl powder.
-
Dissolution: Dissolve the powder in a suitable solvent (e.g., sterile saline or phosphate-buffered saline for in-vivo studies; water or a suitable buffer for in-vitro assays).
-
Volume Adjustment: Adjust the final volume to achieve the desired stock concentration.
-
Mixing: Gently vortex or sonicate until the compound is fully dissolved.
-
pH Measurement: Measure the pH of the solution and adjust to a neutral or slightly acidic range (pH 4-6) if necessary, using dilute HCl or NaOH.
-
Sterilization (if required): For sterile applications, filter the solution through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the stock solution according to the recommended storage conditions.
Protocol 2: Forced Degradation Study to Assess Stability
This protocol outlines a forced degradation (stress testing) study to identify potential degradation products and degradation pathways for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid.
-
Heat the solution at 60-80°C for various time points (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide, and dilute it with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M sodium hydroxide.
-
Keep the solution at room temperature and analyze at various time points (e.g., 30 mins, 1, 2, 4 hours), as base hydrolysis is often rapid.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M hydrochloric acid, and dilute it with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of a 3% hydrogen peroxide solution.
-
Keep the solution at room temperature, protected from light, for up to 24 hours.
-
Analyze aliquots at various time points.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at a high temperature (e.g., 105°C) for 24 hours.
-
Also, heat a solution of the compound at 60-80°C.
-
Analyze the samples by dissolving the solid in a suitable solvent and diluting the heated solution for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples at various time points.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method. The method should be capable of separating the intact this compound from all potential degradation products.
Protocol 3: Example of a Stability-Indicating HPLC Method
This is a general method that may require optimization for your specific equipment and requirements.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where the benzoate chromophore has maximum absorbance (e.g., around 230 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Visualizations
Caption: Primary hydrolytic degradation pathway of this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors influencing this compound stability and mitigation strategies.
Technical Support Center: (S)-UFR2709 and Locomotor Activity Interpretation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using (S)-UFR2709 in locomotor activity studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[1][2][3] It has a higher affinity for the α4β2 nAChR subtype than for the α7 subtype.[4] Its primary documented effect is the reduction of ethanol consumption in animal models.
Q2: What is the expected effect of this compound on locomotor activity?
Based on current research, this compound is not expected to have a significant direct effect on locomotor activity in rats at doses effective for reducing ethanol intake (up to 10 mg/kg, i.p.). Studies have shown no significant changes in horizontal, vertical, or grooming activities.
Q3: What are the recommended doses of this compound for in vivo studies?
The most effective dose for reducing ethanol intake in alcohol-preferring UChB rats was found to be 2.5 mg/kg (i.p.). Locomotor activity has been tested at doses up to 10 mg/kg (i.p.) without significant effects.
Q4: How is this compound administered in the cited studies?
In the referenced rodent studies, this compound was administered via intraperitoneal (i.p.) injection.
Troubleshooting Guide
This guide addresses potential discrepancies between expected and observed locomotor activity data.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Decrease in Locomotor Activity | 1. High Dose Effects: While doses up to 10 mg/kg have shown no effect, higher, untested doses might lead to off-target effects or sedation. | 1. Verify the correct dose was administered. 2. Perform a dose-response study to see if the effect is dose-dependent. 3. Review literature for potential off-target effects at higher concentrations. |
| 2. Interaction with Other Substances: The animal model might be under the influence of other compounds that interact with this compound. | 1. Ensure the animals are drug-naïve (unless part of the experimental design). 2. Review all administered substances for potential interactions. | |
| 3. Animal Strain or Species Differences: The effect of this compound on locomotor activity might vary across different animal strains or species. | 1. Document the specific strain and species used. 2. Compare with the animal models cited in the literature (e.g., UChB rats). | |
| Unexpected Increase in Locomotor Activity | 1. Anxiolytic Effects: In some models, such as zebrafish, this compound has demonstrated anxiolytic effects, which could manifest as increased exploration in a novel environment. | 1. Consider the novelty of the testing environment. Increased activity might be exploratory behavior. 2. Run appropriate anxiety paradigms (e.g., elevated plus maze) to test for anxiolytic properties in your model. |
| 2. Indirect Neurochemical Effects: Although this compound does not appear to directly increase dopamine release, complex interactions within the central nervous system cannot be entirely ruled out. | 1. Review literature on the broader neurochemical profile of this compound. 2. Consider microdialysis studies to assess neurotransmitter levels in relevant brain regions. | |
| High Variability in Data | 1. Inconsistent Acclimation: Insufficient or inconsistent acclimation of animals to the testing environment can lead to variable baseline activity. | 1. Ensure a consistent and adequate acclimation period for all animals before testing. |
| 2. Environmental Factors: Differences in lighting, noise, or temperature can affect locomotor activity. | 1. Standardize the experimental environment for all test subjects. 2. Record and report environmental conditions. | |
| 3. Circadian Rhythm: The time of day can significantly impact locomotor behavior. | 1. Conduct all behavioral testing at the same time of day for all groups. |
Data Summary
The following table summarizes the key quantitative findings related to this compound and locomotor activity from the cited literature.
| Parameter | This compound Dose | Animal Model | Observation | Statistical Significance | Reference |
| Horizontal Locomotor Activity | 10 mg/kg (i.p.) | UChB Rats | No significant effect compared to saline. | P = 0.057 | |
| Vertical Locomotor Activity | 10 mg/kg (i.p.) | UChB Rats | No significant effect compared to saline. | P = 0.121 | |
| Grooming Activity | 10 mg/kg (i.p.) | UChB Rats | No significant effect compared to saline. | Not reported | |
| Body Weight | 1, 2.5, 5, 10 mg/kg (i.p.) | UChB Rats | No effect on body weight. | Not affected | |
| Ethanol Intake Reduction | 2.5 mg/kg (i.p.) | UChB Rats | ~56% reduction in alcohol consumption. | P < 0.001 |
Experimental Protocols
Locomotor Activity Assessment in Rodents
This protocol is synthesized from the methodology described in the referenced studies.
-
Animals: Male Wistar-UChB rats are used in the cited studies. Ensure animals are appropriately housed and acclimated to the facility.
-
Drug Preparation: Dissolve this compound-HCl in saline to the desired concentration. The injection volume is typically 1 mL/kg.
-
Administration: Administer the prepared this compound solution or saline vehicle via intraperitoneal (i.p.) injection.
-
Acclimation to Testing Room: Allow the animals to acclimate to the behavioral testing room for a specified period before the experiment begins.
-
Post-Injection Period: After injection, there is a 30-minute waiting period before placing the animal in the open-field apparatus.
-
Open-Field Test:
-
Apparatus: A square open-field arena (e.g., 43 x 43 x 43 cm) made of non-reflective material. The floor may be divided into a grid.
-
Procedure: Place the animal in the center of the arena.
-
Data Collection: Record activity for 30 minutes using a digital camera mounted above the apparatus.
-
Measures: Quantify horizontal activity (e.g., line crossings), vertical activity (rearing), and time spent grooming.
-
-
Data Analysis: Analyze the data using appropriate statistical methods, such as a two-way ANOVA, to compare the drug-treated group with the saline control group over time.
Visualizations
Caption: Signaling pathway of nAChRs and the inhibitory action of this compound.
Caption: Experimental workflow for locomotor activity assessment.
Caption: Logical workflow for troubleshooting unexpected locomotor data.
References
- 1. UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UFR2709, an Antagonist of Nicotinic Acetylcholine Receptors, Delays the Acquisition and Reduces Long-Term Ethanol Intake in Alcohol-Preferring UChB Bibulous Rats [mdpi.com]
- 3. Frontiers | UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats [frontiersin.org]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Optimizing (S)-UFR2709 Dosage for Anxiety Studies
This technical support center provides guidance and answers to frequently asked questions for researchers and drug development professionals investigating the anxiolytic properties of (S)-UFR2709.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a competitive antagonist of nicotinic acetylcholine receptors (nAChRs). It exhibits a higher affinity for the α4β2 nAChR subtype compared to the α7 subtype. Studies have shown that this compound can decrease the expression of the α4 nAChR subunit, suggesting that its primary mechanism involves modulating cholinergic neurotransmission through this specific receptor subtype.
Q2: Is there direct evidence for the anxiolytic effects of this compound?
Yes, a study utilizing the Novel Tank Test (NTT) in zebrafish has demonstrated the anxiolytic potential of this compound. The compound induced a significant and dose-dependent decrease in bottom dwelling time, an indicator of reduced anxiety in this model.
Q3: What are the recommended starting doses for this compound in anxiety studies?
Currently, specific dose-response studies for this compound in rodent models of anxiety have not been published. However, based on existing data from other animal models, the following can be considered as starting points:
-
Zebrafish: Effective anxiolytic concentrations of 50 mg/L and 100 mg/L have been reported.
-
Rats (for non-anxiety studies): In studies investigating ethanol intake, intraperitoneal (i.p.) doses of 1, 2.5, 5, and 10 mg/kg have been used. The 2.5 mg/kg dose was found to be most effective in reducing ethanol consumption, while the 10 mg/kg dose did not produce significant effects on locomotor activity, suggesting a lack of sedative or motor-impairing side effects at this dose. For initial anxiety studies in rats, a similar dose range could be explored.
Q4: Which behavioral models are appropriate for testing the anxiolytic effects of this compound in rodents?
Standard and validated behavioral paradigms for assessing anxiety-like behavior in rodents are recommended. These include:
-
Elevated Plus Maze (EPM): This test is based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
-
Open Field Test (OFT): This model assesses anxiety-like behavior by measuring the animal's tendency to remain in the periphery of a novel, open arena versus exploring the more anxiogenic central area. An increase in time spent in the center is indicative of an anxiolytic effect. It is also a valuable tool for assessing general locomotor activity.
-
Light-Dark Box Test: This test relies on the conflict between the innate aversion of rodents to brightly illuminated areas and their exploratory drive. Anxiolytics are expected to increase the time spent in the light compartment and the number of transitions between the two compartments.
Troubleshooting Guide
Issue: High variability in behavioral results.
-
Possible Cause: Inconsistent handling of animals.
-
Solution: Ensure all animals are habituated to the researcher and the experimental room for a sufficient period before testing. Handle all animals gently and consistently.
-
-
Possible Cause: Variations in the testing environment.
-
Solution: Maintain consistent lighting, temperature, and noise levels in the testing room. Clean the apparatus thoroughly between each trial to remove olfactory cues from previous animals.
-
-
Possible Cause: Circadian rhythm effects.
-
Solution: Conduct all behavioral testing at the same time of day to minimize variations due to the animals' natural activity cycles.
-
Issue: No significant anxiolytic effect observed at the tested doses.
-
Possible Cause: The administered doses are outside the therapeutic window.
-
Solution: Conduct a dose-response study with a wider range of doses. Based on rat studies for other indications, doses between 1 mg/kg and 10 mg/kg (i.p.) could be a starting point.
-
-
Possible Cause: Insufficient time for the compound to reach its target.
-
Solution: Adjust the pretreatment time (the interval between drug administration and behavioral testing). A typical starting point for i.p. injections is 30 minutes.
-
-
Possible Cause: The chosen behavioral model is not sensitive to the compound's mechanism of action.
-
Solution: Test the compound in a different anxiety model. For example, if no effect is seen in the elevated plus maze, consider the light-dark box test or a fear conditioning paradigm.
-
Issue: Observed effects may be due to sedation or motor impairment.
-
Possible Cause: The administered dose is too high.
-
Solution: Concurrently with your anxiety test, assess general locomotor activity. The Open Field Test is ideal for this, as it provides measures of both anxiety (time in center) and locomotion (total distance traveled). A significant decrease in total distance traveled may indicate sedative or motor-impairing effects. If such effects are observed, test lower doses of this compound. Studies on ethanol preference in rats showed no significant impact on locomotor activity at a 10 mg/kg i.p. dose.[1]
-
Quantitative Data Summary
Table 1: Anxiolytic Effects of this compound in the Zebrafish Novel Tank Test (NTT)
| Treatment Group | Dose/Concentration | Mean Bottom Dwelling Time (s) ± SEM |
| Control | - | 238.4 ± 10.8 |
| This compound | 50 mg/L | 87.0 ± 19.6 |
| This compound | 100 mg/L | 52.9 ± 13.8 |
Data from a study on the anxiolytic and anti-addictive properties of UFR2709 in zebrafish.[2]
Table 2: Effects of this compound on Ethanol Intake in Alcohol-Preferring Rats
| Treatment Group | Dose (i.p.) | Mean Ethanol Intake Reduction (%) |
| This compound | 1 mg/kg | 33.4 |
| This compound | 2.5 mg/kg | 56.9 |
| This compound | 5 mg/kg | 35.2 |
| This compound | 10 mg/kg | 31.3 |
Note: This data is from a study on ethanol consumption and does not directly measure anxiety. However, it provides a useful reference for a dose range that has been tested in rats and shown to be behaviorally active without inducing significant motor impairment at the highest dose.[1]
Experimental Protocols
Protocol 1: Novel Tank Test (NTT) for Zebrafish
-
Apparatus: A trapezoidal tank (15 cm height, 22 cm top, 17 cm bottom, 7 cm front-to-back) filled with water.
-
Animal Preparation: Adult zebrafish are individually housed and acclimated to the testing room.
-
Drug Administration: this compound is dissolved directly into the tank water at the desired concentrations (e.g., 50 mg/L and 100 mg/L).
-
Procedure: a. Individually place a zebrafish into the novel tank. b. Record the behavior of the fish for a 6-minute period using a video camera positioned in front of the tank. c. The tank is divided into two virtual horizontal sections (top and bottom). d. Analyze the video to quantify the total time the fish spends in the bottom half of the tank.
-
Data Analysis: A decrease in the time spent in the bottom half is indicative of an anxiolytic effect. Compare the bottom dwelling time between control and this compound-treated groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Elevated Plus Maze (EPM) for Rodents
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm for rats). It consists of two open arms and two enclosed arms of equal size, connected by a central platform.
-
Animal Preparation: Acclimate rodents to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (e.g., 1, 2.5, 5, 10 mg/kg, i.p.) or vehicle 30 minutes prior to testing.
-
Procedure: a. Place the animal on the central platform of the maze, facing an open arm. b. Allow the animal to explore the maze for a 5-minute period. c. Record the session using a video camera mounted above the maze.
-
Data Analysis: Measure the number of entries into and the time spent in the open and closed arms. An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries.
Protocol 3: Open Field Test (OFT) for Rodents
-
Apparatus: A square or circular arena with walls to prevent escape (e.g., 42 x 42 x 42 cm for mice). The floor is typically divided into a central zone and a peripheral zone.
-
Animal Preparation: Acclimate rodents to the testing room.
-
Drug Administration: Administer this compound or vehicle at a set time before the test (e.g., 30 minutes).
-
Procedure: a. Gently place the animal in the center of the open field. b. Record its activity for a predetermined period (e.g., 10-30 minutes) using a video tracking system.
-
Data Analysis: Key parameters to measure are the time spent in the central zone (anxiety measure) and the total distance traveled (locomotor activity). An anxiolytic effect is suggested by an increase in the time spent in the center without a significant change in total locomotion.
Visualizations
Caption: Hypothesized signaling pathway for the anxiolytic effect of this compound.
Caption: General experimental workflow for assessing this compound's anxiolytic effects.
References
potential off-target effects of (S)-UFR2709
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (S)-UFR2709. The information is tailored for researchers, scientists, and drug development professionals to address potential issues and clarify experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a competitive antagonist of nicotinic acetylcholine receptors (nAChRs). It exhibits a higher affinity for the α4β2 subtype compared to the α7 nAChR subtype.[1][2][3][4] Its antagonistic action at these receptors, particularly within the mesolimbic reward pathway, is thought to underlie its observed effects on reducing ethanol and nicotine-related reward behaviors.[3]
Q2: What are the known on-target effects of this compound in preclinical models?
In preclinical studies, this compound has been shown to:
-
Reduce voluntary ethanol consumption and preference in alcohol-preferring rat models.
-
Decrease nicotine reward behavior in zebrafish.
-
Exhibit anxiolytic (anxiety-reducing) effects in zebrafish.
Q3: Have any off-target effects been reported for this compound?
Currently, there is no publicly available comprehensive off-target binding profile for this compound against a broad panel of receptors and enzymes. The existing literature primarily focuses on its interaction with nAChR subtypes. However, at effective doses in animal models, this compound did not significantly affect body weight or locomotor activity, suggesting a lack of broad systemic off-target effects in those contexts.
Q4: What is the recommended solvent and storage condition for this compound?
This compound hydrochloride has good solubility in aqueous solutions and DMSO.
-
Water: Up to 100 mg/mL (with sonication)
-
DMSO: Up to 50 mg/mL (with sonication)
For long-term stability, it is recommended to store the solid compound at 4°C in a sealed container.
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent results in behavioral studies (e.g., variable reduction in ethanol intake). | Dose-Response Relationship: this compound has shown a bell-shaped dose-response curve for ethanol intake reduction, with the 2.5 mg/kg dose being more effective than higher doses (5 and 10 mg/kg) in rats. | 1. Verify Dose: Ensure accurate dose calculations and administration.2. Dose-Response Curve: Perform a full dose-response study to determine the optimal concentration for your specific model and experimental conditions.3. Route of Administration: Confirm consistent intraperitoneal (i.p.) injection technique. |
| High non-specific binding in in-vitro receptor binding assays. | Assay Conditions: Non-specific binding can be influenced by buffer composition, incubation time, and the choice of blocking agents. | 1. Optimize Blocking: Use appropriate blocking agents (e.g., BSA, serum) in your assay buffer.2. Reduce Radioligand Concentration: Use a radioligand concentration at or below its Kd value.3. Adjust Incubation Time: Ensure incubation is sufficient to reach equilibrium but not so long as to promote non-specific binding.4. Filter Plate Pre-treatment: Pre-soak filter plates in a solution like 0.5% polyethyleneimine to reduce binding to the filter itself. |
| Unexpected anxiolytic or anxiogenic effects in control animals. | On-Target nAChR Modulation: nAChRs are involved in the regulation of anxiety. Blockade of these receptors by this compound could lead to anxiolytic effects, as observed in zebrafish. | 1. Establish Baseline: Thoroughly characterize the baseline anxiety levels in your animal model.2. Include Positive Controls: Use a known anxiolytic agent as a positive control to validate your assay.3. Consider Basal Cholinergic Tone: The effects of a competitive antagonist can depend on the endogenous levels of acetylcholine. |
| Precipitation of the compound in aqueous stock solutions. | Solubility Limits or Stability: Although soluble, high concentrations or improper storage of solutions could lead to precipitation. | 1. Use Fresh Solutions: Prepare aqueous solutions fresh for each experiment.2. Sonication: As per supplier data, use sonication to aid dissolution.3. pH of Solution: Check the pH of your buffer, as extreme pH values can affect the solubility of hydrochloride salts. |
Data Presentation
In Vivo Dose-Response of this compound on Ethanol Intake
| Dose (mg/kg, i.p.) | Animal Model | Effect on Ethanol Intake | Reference |
| 1 | UChB Rats | 33.4% reduction | |
| 2.5 | UChB Rats | 56.9% reduction | |
| 5 | UChB Rats | 35.2% reduction | |
| 10 | UChB Rats | 31.3% reduction |
Selectivity Profile of this compound
| Target | Affinity/Activity | Comment | Reference |
| α4β2 nAChR | Higher Affinity | Primary target for its effects on addiction models. | |
| α7 nAChR | Lower Affinity | Less potent interaction compared to α4β2. |
Experimental Protocols
Protocol 1: Assessment of this compound on Voluntary Ethanol Intake in Rats
This protocol is based on methodologies described in studies with alcohol-preferring UChB rats.
-
Animal Model: Male alcohol-preferring UChB rats.
-
Housing: Individual housing with a two-bottle free-choice paradigm (e.g., 10% v/v ethanol and water).
-
Acclimation: Allow rats to establish a stable baseline of high ethanol consumption over several weeks.
-
Drug Preparation: Dissolve this compound hydrochloride in saline (0.9% NaCl) to the desired concentrations (e.g., 1, 2.5, 5, 10 mg/mL for a 1 mL/kg injection volume). Prepare fresh daily.
-
Administration: Administer this compound or vehicle (saline) via intraperitoneal (i.p.) injection once daily at a consistent time.
-
Data Collection: Measure the volume of ethanol and water consumed every 24 hours. Calculate ethanol intake in g/kg/day. Monitor body weight daily.
-
Locomotor Activity Control: To rule out sedative effects, assess locomotor activity in an open-field test after administration of the highest dose of this compound.
Protocol 2: In Vitro nAChR Competitive Binding Assay
This is a general protocol to determine the binding affinity of this compound.
-
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., human α4β2).
-
Radioligand with known affinity for the target (e.g., [³H]-epibatidine).
-
This compound.
-
Assay Buffer (e.g., PBS with 1 mg/mL BSA).
-
Non-specific binding control (e.g., high concentration of nicotine).
-
96-well filter plates and vacuum manifold.
-
Scintillation fluid and counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (at its Kd), and varying concentrations of this compound.
-
For total binding wells, omit this compound.
-
For non-specific binding wells, add the non-specific control ligand instead of this compound.
-
Incubate at room temperature to allow binding to reach equilibrium.
-
Rapidly harvest the samples by vacuum filtration onto the filter plates.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow filters to dry, add scintillation fluid, and quantify radioactivity.
-
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression (sigmoidal dose-response) to calculate the IC50, which can be converted to a Ki value using the Cheng-Prusoff equation.
-
Visualizations
Caption: Troubleshooting logic for inconsistent in vivo results.
Caption: this compound mechanism in the reward pathway.
References
managing variability in animal response to (S)-UFR2709
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (S)-U-FR2709 in animal experiments. The information is designed to help manage variability in animal response and ensure the robustness of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is (S)-UFR2709 and what is its primary mechanism of action?
This compound is a competitive antagonist of nicotinic acetylcholine receptors (nAChRs). It exhibits a higher affinity for the α4β2 nAChR subtype compared to the α7 subtype.[1] Its antagonistic action at these receptors is thought to underlie its effects on reducing ethanol and nicotine-related reward behaviors.
Q2: In what animal models has this compound been tested?
This compound has been evaluated in alcohol-preferring University of Chile bibulous (UChB) rats to study its effects on alcohol consumption.[2] It has also been used in adult zebrafish to assess its anxiolytic and anti-addictive properties related to nicotine.
Q3: What is the optimal dose of this compound for reducing ethanol intake in rats?
In studies with UChB rats, a dose of 2.5 mg/kg administered intraperitoneally (i.p.) was found to be the most effective at reducing alcohol consumption, achieving a reduction of approximately 56-57%. Higher doses (5 and 10 mg/kg) and a lower dose (1 mg/kg) resulted in a smaller reduction in ethanol intake.
Q4: Does this compound affect locomotor activity?
At a dose of 10 mg/kg i.p. in UChB rats, this compound did not significantly affect horizontal or vertical locomotor activity, nor did it impact grooming behavior. This suggests that its effects on ethanol consumption are not due to sedation or motor impairment.
Q5: How does this compound influence the expression of nAChR subunits?
In zebrafish, treatment with this compound resulted in a significant decrease in the mRNA expression of the α4 nAChR subunit, while the expression of the α7 subunit was not significantly altered.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in ethanol intake between subjects in the same treatment group. | Genetic Heterogeneity: Even within a specific line like UChB rats, there can be individual genetic differences influencing drug response. | - Ensure all animals are from the same validated supplier and genetic background.- Increase sample size to improve statistical power.- If possible, genotype animals for relevant nAChR subunit polymorphisms. |
| Differential Drug Metabolism: Individual differences in cytochrome P450 enzymes can alter the metabolism and clearance of this compound. | - Monitor for any signs of altered drug metabolism (e.g., unexpected side effects).- Consider measuring plasma levels of this compound to correlate with behavioral outcomes. | |
| Stress and Environmental Factors: Variations in housing conditions, handling, and environmental enrichment can impact stress levels and subsequent alcohol consumption. | - Standardize housing conditions (e.g., cage size, bedding, temperature, light-dark cycle).- Handle all animals consistently and minimize experimental stress.- Ensure all animals are properly acclimated to the experimental setup before initiating the study. | |
| This compound is not reducing ethanol intake as expected. | Incorrect Dosage or Administration: Improper calculation of the dose or incorrect administration technique can lead to reduced efficacy. | - Double-check all dose calculations based on the most recent body weight.- Ensure proper i.p. injection technique to avoid subcutaneous or intramuscular deposition.- Verify the concentration and stability of the prepared this compound solution. |
| Tolerance: Although not explicitly documented, repeated administration could potentially lead to tolerance. | - If conducting a long-term study, consider including washout periods to assess for the development of tolerance.- Vary the dosing schedule if possible to mitigate the potential for tolerance. | |
| Animal Strain: The UChB rat line is specifically bred for high alcohol preference. The effects of this compound may differ in other rat strains with lower alcohol preference. | - Use the appropriate animal model for the research question. If using a different strain, a dose-response study is recommended. | |
| Unexpected changes in body weight. | Alterations in Fluid Intake: this compound has been shown to increase water consumption in UChB rats. | - Monitor both ethanol and water intake daily.- Ensure that changes in body weight are not solely due to shifts in fluid consumption. |
| Off-Target Effects: While not reported, high doses could potentially have off-target effects impacting appetite or metabolism. | - Adhere to the recommended effective dose range (e.g., 2.5 mg/kg for rats).- Monitor food intake in addition to fluid intake. |
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Ethanol Intake in UChB Rats
| Dose of this compound (mg/kg, i.p.) | Mean Reduction in Ethanol Intake (%) |
| 1 | 33.4 |
| 2.5 | 56.9 |
| 5 | 35.2 |
| 10 | 31.3 |
Data summarized from a 17-day treatment period in high-alcohol-drinking UChB rats.
Table 2: Effect of this compound on Locomotor Activity in UChB Rats
| Treatment (i.p.) | Horizontal Activity (Arbitrary Units) | Vertical Activity (Rears) | Grooming Activity |
| Saline (1 mL/kg) | No significant difference | No significant difference | No significant difference |
| This compound (10 mg/kg) | No significant difference | No significant difference | No significant difference |
Locomotor activity was assessed over a 30-minute period.
Experimental Protocols
Protocol 1: Two-Bottle Free-Choice Paradigm for Ethanol Consumption in Rats
-
Animals: Male Wistar-UChB rats are individually housed.
-
Acclimation: Animals are given a free choice between a 10% (v/v) ethanol solution and tap water for several weeks to establish a stable baseline of high ethanol intake.
-
Drug Preparation: this compound-HCl is dissolved in saline (0.9% NaCl). The injection volume is adjusted based on the animal's body weight to achieve the desired dose (e.g., 1, 2.5, 5, or 10 mg/kg).
-
Administration: Rats are administered a single daily intraperitoneal (i.p.) injection of this compound or saline at a consistent time each day.
-
Data Collection: Ethanol and water consumption are measured daily by weighing the bottles. Body weight is also recorded daily. To prevent position preference, the location of the ethanol and water bottles is alternated daily.
-
Duration: The treatment period can range from short-term (e.g., 17 days) to long-term studies with washout periods.
Protocol 2: Conditioned Place Preference (CPP) in Zebrafish
-
Apparatus: A three-chambered tank with distinct visual cues in the two outer chambers.
-
Pre-Conditioning (Day 1): Individual zebrafish are allowed to freely explore all three chambers for a set period to determine initial place preference.
-
Conditioning (Days 2-5):
-
Morning Session: Fish are confined to one of the outer chambers and exposed to this compound.
-
Afternoon Session: Fish are confined to the opposite outer chamber and exposed to saline. The chamber paired with the drug is counterbalanced across subjects.
-
-
Post-Conditioning (Day 6): The barriers are removed, and the fish are allowed to freely explore all three chambers. The time spent in each chamber is recorded.
-
Analysis: A preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the saline-paired chamber.
Visualizations
Caption: Signaling pathway of ethanol and this compound in the mesolimbic system.
Caption: Experimental workflow for the two-bottle free-choice paradigm.
References
Validation & Comparative
A Comparative Analysis of (S)-UFR2709 and Varenicline on Ethanol Intake: A Guide for Researchers
For researchers and professionals in the fields of pharmacology and drug development, this guide provides a detailed comparison of (S)-U-FR2709 and varenicline, two nicotinic acetylcholine receptor (nAChR) modulators with demonstrated efficacy in reducing ethanol intake in preclinical models. This document synthesizes available experimental data, outlines methodologies, and illustrates the underlying signaling pathways.
At a Glance: (S)-UFR2709 vs. Varenicline
| Feature | This compound | Varenicline |
| Primary Mechanism of Action | Competitive nAChR Antagonist | Partial Agonist at α4β2 and α6β2* nAChRs; Full Agonist at α7 nAChRs |
| Effect on Ethanol Intake | Dose-dependent reduction in voluntary ethanol consumption | Reduction in ethanol self-administration and heavy drinking |
| Development Stage (for alcohol) | Preclinical | Preclinical and Clinical |
| Select Preclinical Models | Alcohol-preferring UChB rats | Wistar rats, C57BL/6J mice, alcohol-preferring P rats |
Mechanism of Action and Signaling Pathways
Both this compound and varenicline exert their effects on ethanol consumption by modulating the activity of nicotinic acetylcholine receptors (nAChRs), which play a crucial role in the brain's reward system. The mesolimbic dopamine pathway, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is a key circuit in mediating the reinforcing effects of alcohol. Ethanol is believed to increase dopamine release in the NAc, in part, by modulating nAChR activity in the VTA.[1][2]
This compound, as a competitive antagonist, is thought to reduce ethanol's rewarding effects by blocking the binding of acetylcholine (ACh) to nAChRs, thereby preventing the downstream signaling cascade that leads to dopamine release.[3][4] Varenicline, on the other hand, acts as a partial agonist at α4β2 nAChRs. This means it weakly activates the receptor while also competing with the full agonist effects of ACh, which can be potentiated by ethanol. This dual action is believed to result in a blunting of the rewarding dopaminergic surge associated with alcohol consumption.[5]
Preclinical Efficacy: A Quantitative Comparison
While direct comparative studies are lacking, the following tables summarize key findings from separate preclinical investigations of this compound and varenicline on ethanol intake.
Table 1: Efficacy of this compound in Alcohol-Preferring Rats
| Dose (mg/kg, i.p.) | Animal Model | Key Finding | Reference |
| 1 | UChB rats | 33.4% reduction in alcohol intake | |
| 2.5 | UChB rats | 56.9% reduction in alcohol intake | |
| 5 | UChB rats | 35.2% reduction in alcohol intake | |
| 10 | UChB rats | 31.3% reduction in alcohol intake |
Table 2: Efficacy of Varenicline in Rodent Models of Alcohol Consumption
| Dose (mg/kg) | Route | Animal Model | Key Finding | Reference |
| 1.0 and 3.0 | p.o. | msP rats | Significantly reduced nicotine self-administration, but not alcohol self-administration in this specific model. | |
| 2.0 | s.c. | Sprague-Dawley rats | Significantly decreased operant ethanol self-administration. | |
| 3.0 | i.p. | Sprague-Dawley rats | Decreased both ethanol and nicotine intake in a co-use model. | |
| 0.3, 1.0, 2.0 | self-administered | P rats | Dose-dependently decreased ethanol intake. |
Experimental Methodologies
The preclinical evaluation of this compound and varenicline has employed distinct experimental paradigms, which are crucial for interpreting the results.
This compound: Two-Bottle Choice Paradigm
The efficacy of this compound has been primarily assessed using the two-bottle free-choice paradigm in alcohol-preferring University of Chile bibulous (UChB) rats.
Experimental Workflow:
Protocol Details:
-
Subjects: Alcohol-preferring UChB rats.
-
Housing: Individual housing with free access to food and water.
-
Procedure: Rats are given continuous access to two bottles, one containing 10% (v/v) ethanol and the other containing water. The positions of the bottles are alternated daily to prevent place preference.
-
Drug Administration: Following a baseline period of stable ethanol intake, rats receive daily intraperitoneal (i.p.) injections of this compound or saline.
-
Data Collection: The volume of ethanol and water consumed is measured daily to calculate total ethanol intake (g/kg body weight) and preference.
Varenicline: Operant Self-Administration Paradigm
Varenicline's effects on ethanol intake have often been studied using operant self-administration paradigms, which allow for the assessment of the motivational aspects of alcohol-seeking behavior.
Experimental Workflow:
Protocol Details:
-
Subjects: Various rat strains, including Wistar and Sprague-Dawley.
-
Apparatus: Operant conditioning chambers equipped with levers and a system for delivering liquid reinforcement.
-
Training: Rats are trained to press a lever to receive a reward, initially often food, which is then replaced with an ethanol solution.
-
Drug Administration: Prior to the self-administration session, rats are administered varenicline or a placebo via various routes (e.g., subcutaneous, oral gavage).
-
Data Collection: The number of presses on the active (ethanol-delivering) and inactive levers is recorded, along with the total volume of ethanol consumed.
Summary and Future Directions
Both this compound and varenicline show promise in preclinical models for reducing ethanol intake, albeit through different mechanisms of action at the nAChR. This compound acts as a competitive antagonist, while varenicline is a partial agonist. The available data suggests that both compounds can effectively reduce voluntary alcohol consumption in rodents.
For a more definitive comparison, future research should aim to evaluate both compounds in the same experimental models and under identical conditions. Head-to-head studies would provide a clearer understanding of their relative efficacy and potency. Furthermore, exploring the effects of these compounds on other alcohol-related behaviors, such as withdrawal symptoms and relapse, would be of significant interest. The distinct pharmacological profiles of this compound and varenicline offer valuable tools for dissecting the complex role of nAChR subtypes in the pathophysiology of alcohol use disorder and for the development of novel therapeutic strategies.
References
- 1. Recent Advances in Nicotinic Receptor Signaling in Alcohol Abuse and Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Neuronal Nicotinic Acetylcholine Receptors: Common Molecular Substrates of Nicotine and Alcohol Dependence [frontiersin.org]
- 3. UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UFR2709, an Antagonist of Nicotinic Acetylcholine Receptors, Delays the Acquisition and Reduces Long-Term Ethanol Intake in Alcohol-Preferring UChB Bibulous Rats [mdpi.com]
- 5. The nicotinic acetylcholine receptor partial agonist varenicline increases the ataxic and sedative-hypnotic effects of acute ethanol administration in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of (S)-UFR2709 and Other Nicotinic Acetylcholine Receptor (nAChR) Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of (S)-UFR2709 with other prominent nicotinic acetylcholine receptor (nAChR) antagonists. The data presented is compiled from preclinical studies to assist researchers in evaluating potential therapeutic agents for conditions such as alcohol use disorder and nicotine addiction.
Introduction to this compound
This compound is a competitive antagonist of nicotinic acetylcholine receptors (nAChRs), demonstrating a higher affinity for the α4β2 subtype over the α7 subtype.[1] Preclinical research has highlighted its potential in reducing ethanol consumption and exhibiting anxiolytic properties. This guide will compare its performance against other well-known nAChR antagonists, including erysodine, mecamylamine, varenicline, and bupropion, based on available experimental data.
Comparative Efficacy in Reducing Ethanol Consumption
The primary therapeutic potential of this compound investigated in preclinical studies is its ability to reduce voluntary ethanol intake. The following table summarizes the efficacy of this compound and other nAChR antagonists in animal models of alcohol preference.
| Compound | Class | Animal Model | Optimal Dose | Efficacy (Ethanol Intake Reduction) | Reference |
| This compound | Competitive nAChR Antagonist | Alcohol-preferring UChB rats | 2.5 mg/kg, i.p. | ~56% | [2][3][4][5] |
| Erysodine | Competitive nAChR Antagonist | Alcohol-preferring UChB rats | 8.0 mg/kg, i.p. | ~66% | |
| Mecamylamine | Non-competitive nAChR Antagonist | C57BL/6J mice | 1.0 - 3.0 mg/kg, i.p. | Significant reduction | |
| Varenicline | Partial Agonist (α4β2 nAChR) | High alcohol-consuming rats | 1.0 - 2.0 mg/kg, s.c. | Significant reduction |
Comparative Efficacy in Smoking Cessation
While this compound has been primarily studied for its effects on alcohol consumption, other nAChR modulators are established treatments for smoking cessation. The table below presents data from clinical trials for bupropion and varenicline.
| Compound | Class | Study Population | Efficacy (Continuous Abstinence Rate at 12 weeks) | Reference |
| Bupropion SR | nAChR Antagonist | Smokers | 19.9% | |
| Varenicline | Partial Agonist (α4β2 nAChR) | Smokers | Higher than bupropion |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for the key studies cited in this guide.
This compound: Voluntary Ethanol Consumption in Alcohol-Preferring Rats
-
Animal Model: University of Chile bibulous (UChB) rats, which are selectively bred for high alcohol preference.
-
Housing: Rats were individually housed with free access to food and water.
-
Experimental Design: A two-bottle free-choice paradigm was employed. Rats had continuous 24-hour access to two bottles, one containing 10% (v/v) ethanol and the other containing water.
-
Drug Administration: this compound was administered via intraperitoneal (i.p.) injection daily for 17 consecutive days. Doses of 1, 2.5, 5, and 10 mg/kg were tested against a saline control group.
-
Data Collection: Ethanol and water consumption were measured daily by weighing the bottles. The baseline consumption was established during the last three days before the treatment period.
-
Locomotor Activity: To rule out sedative effects, locomotor activity was assessed in an open field test after administration of the highest dose (10 mg/kg).
Erysodine: Voluntary Ethanol Consumption in Alcohol-Preferring Rats
-
Animal Model: Alcohol-preferring UChB rats.
-
Experimental Design: A two-bottle free-choice paradigm with 24-hour access to 10% (v/v) ethanol and water.
-
Drug Administration: Erysodine was administered i.p. daily for three consecutive days at doses of 1.5, 2.0, 4.0, or 8.0 mg/kg.
-
Data Collection: Daily measurement of ethanol and water intake.
-
Locomotor Activity: Assessed to ensure the reduction in ethanol intake was not due to motor impairment.
Varenicline: Intermittent-Access Ethanol Consumption in Rats
-
Animal Model: High ethanol-consuming rats.
-
Experimental Design: An intermittent-access two-bottle choice drinking paradigm. Rats had access to one bottle of 20% ethanol and one bottle of water for 24 hours on alternate days.
-
Drug Administration: Varenicline (0.3, 1, and 2 mg/kg) was administered subcutaneously (s.c.) 30 minutes before the drinking session. A Latin square design was used where each rat received each treatment.
-
Data Collection: Ethanol consumption was measured at 30 minutes and 6 hours after the start of the drinking session.
Bupropion: Smoking Cessation Clinical Trial
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.
-
Participants: Smokers with a desire to quit.
-
Intervention: Participants received either bupropion SR (150 mg/day for days 1-3, then 150 mg twice daily for days 4-49) or a placebo for a 7-week treatment phase.
-
Support: All participants received brief motivational support.
-
Primary Endpoint: Continuous abstinence from smoking from weeks 4 to 7, verified by expiratory carbon monoxide levels.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the underlying mechanisms and experimental procedures discussed in this guide.
References
- 1. Erysodine, a competitive antagonist at neuronal nicotinic acetylcholine receptors, decreases ethanol consumption in alcohol-preferring UChB rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats [frontiersin.org]
- 4. UFR2709, an Antagonist of Nicotinic Acetylcholine Receptors, Delays the Acquisition and Reduces Long-Term Ethanol Intake in Alcohol-Preferring UChB Bibulous Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
(S)-UFR2709: A Comparative Analysis of its Anxiolytic Potential
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the anxiolytic properties of (S)-UFR2709, with a comparative look at established anxiolytics and supporting experimental data.
This compound, a selective antagonist of the α4β2 nicotinic acetylcholine receptor (nAChR), has demonstrated notable anxiolytic effects in preclinical studies. This guide provides a comprehensive comparison of this compound's performance against other anxiolytic agents, supported by experimental data and detailed methodologies to aid in research and development.
Mechanism of Action: α4β2 Nicotinic Acetylcholine Receptor Antagonism
This compound exerts its anxiolytic effects by acting as an antagonist at α4β2 nicotinic acetylcholine receptors (nAChRs). These receptors are widely expressed in the central nervous system and are implicated in the modulation of various neurotransmitter systems, including dopamine and serotonin, which play a crucial role in anxiety and mood regulation. By blocking the activity of α4β2 nAChRs, this compound is thought to influence downstream signaling pathways, leading to a reduction in anxiety-like behaviors. Research in zebrafish has shown that this compound significantly decreases the expression of the α4 nAChR subunit, suggesting a potential molecular mechanism for its sustained effects.[1]
References
A Comparative Analysis of (S)-UFR2709's Influence on Nicotinic Acetylcholine Receptor Subunit Expression
This guide provides a comparative overview of the effects of the nicotinic acetylcholine receptor (nAChR) antagonist, (S)-UFR2709, on the expression of nAChR subunits. The performance of this compound is contrasted with other known nAChR ligands, namely the agonist nicotine and the partial agonist varenicline. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation based on available experimental data.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound, nicotine, and varenicline on the mRNA expression of various nAChR subunits. It is important to note that the data for this compound and nicotine were obtained from studies on zebrafish brain tissue, while the data for varenicline was derived from studies in mice. This difference in experimental models should be taken into consideration when comparing the results.
| Compound | nAChR Subunit | Fold Change in mRNA Expression (Relative to Control) | Experimental Model | Reference |
| This compound | α4 | 0.08 (p < 0.0001) | Zebrafish Brain | [1] |
| α7 | No significant difference | Zebrafish Brain | [1] | |
| Nicotine | α4 | 0.49 (p < 0.01) | Zebrafish Brain | [1] |
| α7 | 1.28 (p < 0.05) | Zebrafish Brain | [1] | |
| Varenicline | α4β2 | Significant Upregulation | Mouse Brain | [2] |
| α6β2 | Significant Downregulation | Mouse Brain | ||
| α3β4* | Significant Upregulation | Mouse Brain | ||
| α7 | Significant Upregulation | Mouse Brain |
Note: For varenicline, the term "significant upregulation/downregulation" indicates a statistically notable change as reported in the study, though specific fold-change values were not provided in the abstract.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and facilitate reproducibility.
Real-Time Quantitative PCR (RT-qPCR) for nAChR Subunit mRNA Expression in Zebrafish Brain
This protocol is a synthesized methodology based on established practices for quantifying mRNA levels of nAChR subunits in adult zebrafish brain tissue.
a) RNA Extraction and cDNA Synthesis:
-
Adult zebrafish brains are dissected and immediately homogenized in a suitable lysis buffer (e.g., TRIzol reagent).
-
Total RNA is extracted from the homogenate following the manufacturer's protocol for the chosen RNA isolation kit.
-
The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be approximately 2.0.
-
First-strand complementary DNA (cDNA) is synthesized from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers, according to the manufacturer's instructions.
b) Quantitative PCR:
-
Specific primers for the zebrafish nAChR subunits of interest (α4 and α7) and a reference gene (e.g., β-actin) are designed or obtained from published literature.
-
Zebrafish α4 Forward Primer: 5'-AGGTCCGCAAGGAGAGAGAG-3'
-
Zebrafish α4 Reverse Primer: 5'-CACGTAGACCACGTTGTCGAT-3'
-
Zebrafish α7 Forward Primer: 5'-TGCATCGAGAEGGTGATTGG-3'
-
Zebrafish α7 Reverse Primer: 5'-AGCACGATGAGGAGGATGAGG-3'
-
Zebrafish β-actin Forward Primer: 5'-TGAATCCCAAAGCCAACAGAG-3'
-
Zebrafish β-actin Reverse Primer: 5'-CCAGAGTCCATCACAATACCAG-3'
-
-
The qPCR reaction is prepared using a SYBR Green-based master mix, the synthesized cDNA template, and the specific forward and reverse primers.
-
The thermal cycling conditions typically consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension, and a final melting curve analysis to ensure product specificity.
-
The relative expression of the target genes is calculated using the 2-ΔΔCt method, with the reference gene used for normalization.
Western Blot for nAChR Subunit Protein Expression in Zebrafish Brain
This protocol outlines the general steps for detecting nAChR subunit proteins in adult zebrafish brain tissue.
a) Protein Extraction:
-
Dissected adult zebrafish brains are homogenized in ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.
-
The homogenate is incubated on ice to ensure complete cell lysis.
-
The lysate is then centrifuged at high speed to pellet cellular debris.
-
The supernatant containing the total protein extract is collected, and the protein concentration is determined using a standard protein assay (e.g., BCA or Bradford assay).
b) SDS-PAGE and Protein Transfer:
-
An equal amount of protein from each sample is mixed with Laemmli sample buffer and heated to denature the proteins.
-
The protein samples are loaded onto a polyacrylamide gel and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred from the gel to a nitrocellulose or PVDF membrane.
c) Immunodetection:
-
The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the zebrafish nAChR subunit of interest (e.g., anti-nAChR α4 or anti-nAChR α7). Commercially available antibodies validated for use in zebrafish should be selected.
-
After washing to remove unbound primary antibody, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
The membrane is washed again, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software, and the expression levels are normalized to a loading control protein (e.g., β-actin or GAPDH).
Visualizations
The following diagrams illustrate key conceptual frameworks related to the experimental procedures.
References
A Cross-Species Comparative Guide to the Efficacy of (S)-UFR2709
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of (S)-UFR2709, a novel nicotinic acetylcholine receptor (nAChR) antagonist, with the established therapeutic Varenicline. The focus of this comparison is on the potential of these compounds to modulate alcohol consumption and related behaviors across different species. This document summarizes key experimental data, details methodologies of cited studies, and visualizes complex biological pathways and experimental designs.
Executive Summary
This compound has demonstrated notable efficacy in preclinical models, specifically in reducing voluntary ethanol intake in alcohol-preferring rats and exhibiting anxiolytic effects in zebrafish. As a competitive antagonist of nAChRs with a higher affinity for the α4β2 subtype, its mechanism of action centers on blocking the reinforcing effects of substances like alcohol and nicotine that are mediated through these receptors.
Varenicline, a partial agonist of the α4β2 nAChR, serves as a critical comparator. It is an approved medication for smoking cessation and has shown significant potential in reducing alcohol consumption in both animal models and human clinical trials. This guide will juxtapose the available data for both compounds to offer a clear perspective on their relative preclinical efficacy and potential for further development.
Data Presentation: this compound vs. Varenicline Efficacy
The following tables summarize the quantitative data on the efficacy of this compound and Varenicline in modulating alcohol consumption across different species.
Table 1: Efficacy of this compound on Ethanol Intake in Rats
| Species | Model | Drug | Dose | Route of Administration | Key Finding | Citation |
| Rat (UChB alcohol-preferring) | Two-bottle free-choice | This compound | 2.5 mg/kg | Intraperitoneal (i.p.) | 56% reduction in alcohol consumption.[1] | [1] |
| Rat (UChB alcohol-preferring) | Two-bottle free-choice | This compound | 1 mg/kg | Intraperitoneal (i.p.) | 33.4% reduction in alcohol intake.[2] | [2] |
| Rat (UChB alcohol-preferring) | Two-bottle free-choice | This compound | 5 mg/kg | Intraperitoneal (i.p.) | 35.2% reduction in alcohol intake.[2] | |
| Rat (UChB alcohol-preferring) | Two-bottle free-choice | This compound | 10 mg/kg | Intraperitoneal (i.p.) | 31.3% reduction in alcohol intake. | |
| Rat (UChB alcohol-preferring) | Long-term two-bottle free-choice | This compound | 2.5 mg/kg | Intraperitoneal (i.p.) | Approximately 55% reduction in overall ethanol intake. |
Table 2: Efficacy of Varenicline on Ethanol Intake in Rats
| Species | Model | Drug | Dose | Route of Administration | Key Finding | Citation |
| Rat (Long Evans) | Operant self-administration | Varenicline | 3 mg/kg | Intraperitoneal (i.p.) | Significant decrease in alcohol self-administration (motor-impairing dose). | |
| Rat (msP alcohol-preferring) | Two-bottle choice | Varenicline | 0.3, 1, 3 mg/kg | Oral (p.o.) | No significant influence on alcohol consumption. | |
| Rat (Chronically consuming) | Continuous access to 10% ethanol | Varenicline | 1 and 2 mg/kg | Subcutaneous (s.c.) | Significantly decreased ethanol consumption. | |
| Rat (Chronically consuming) | Intermittent access to 20% ethanol | Varenicline | 1 and 2 mg/kg | Subcutaneous (s.c.) | Significantly decreased ethanol consumption. |
Table 3: Efficacy of Varenicline on Alcohol Consumption in Humans
| Population | Study Design | Drug | Dose | Key Finding | Citation |
| Alcohol-dependent individuals | Double-blind, placebo-controlled trial | Varenicline | 2 mg/day | Significantly lower weekly percent heavy drinking days. | |
| Heavy-drinking smokers | Double-blind, placebo-controlled laboratory study | Varenicline | 2 mg/day | Significantly reduced number of drinks consumed. | |
| Alcohol-dependent smokers | Randomized, double-blind, placebo-controlled trial | Varenicline | Not specified | Men taking varenicline showed a benefit on measures of heavy drinking. |
Experimental Protocols
This compound Rat Studies: Voluntary Ethanol Intake
-
Animals: Male University of Chile bibulous (UChB) rats, genetically selected for high alcohol preference, were used.
-
Housing and Diet: Rats were individually housed with ad libitum access to food and water.
-
Procedure: A two-bottle free-choice paradigm was employed where rats had continuous access to one bottle of 10% (v/v) ethanol solution and one bottle of tap water. The positions of the bottles were alternated daily to prevent place preference.
-
Drug Administration: this compound was dissolved in saline and administered via intraperitoneal (i.p.) injection at doses of 1, 2.5, 5, or 10 mg/kg daily for 17 consecutive days. In a long-term study, a 2.5 mg/kg dose was administered for 7-day periods at the beginning and after a 55-day washout period.
-
Data Collection: Ethanol and water consumption were measured daily by weighing the bottles. Body weight was also monitored.
-
Statistical Analysis: Two-way ANOVA with Tukey's multiple comparison test was used to analyze the effect of the treatment on ethanol consumption.
This compound Zebrafish Study: Anxiolytic Effects
-
Animals: Adult zebrafish were utilized for the study.
-
Procedure: The Novel Tank Diving Test was used to assess anxiety. Fish were individually placed in a novel tank, and their swimming behavior (time spent in the top vs. bottom half of the tank) was recorded for a 5-minute period.
-
Drug Administration: Fish were exposed to this compound by immersion in a beaker containing the dissolved drug.
-
Data Analysis: The time spent in the bottom half of the tank (thigmotaxis) is a measure of anxiety. A decrease in this time is indicative of an anxiolytic effect.
Varenicline Human Clinical Trial: Alcohol Dependence
-
Participants: Men and women meeting the criteria for alcohol dependence were recruited.
-
Study Design: A multi-site, double-blind, placebo-controlled trial was conducted.
-
Intervention: Participants received either Varenicline or a placebo. The Varenicline dose was titrated during the first week to a target dose of 1 mg twice daily, which was maintained for the subsequent 12 weeks. All participants also received a computerized behavioral intervention.
-
Outcome Measures: The primary outcome was the weekly percentage of heavy drinking days. Other measures included drinks per day, drinks per drinking day, and alcohol craving.
-
Data Collection: Drinking data were collected using the Time-Line Follow-Back method.
Mandatory Visualizations
Signaling Pathway
Caption: Signaling pathway of nAChR modulation by ethanol, this compound, and Varenicline.
Experimental Workflow: this compound Rat Study
Caption: Experimental workflow for the rat voluntary ethanol intake study.
Logical Relationship: Drug Mechanism of Action
Caption: Logical relationship of drug mechanisms leading to reduced alcohol consumption.
References
(S)-UFR2709: A Comparative Analysis of Behavioral Effects
(S)-UFR2709, a novel nicotinic acetylcholine receptor (nAChR) antagonist, has demonstrated significant potential in preclinical studies for its anxiolytic properties and its ability to modulate reward-seeking behaviors associated with nicotine and alcohol. This guide provides a comprehensive statistical analysis of the behavioral data available for this compound and compares its performance against other nAChR modulators, namely varenicline, cytisine, and mecamylamine. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of nAChR ligands.
Executive Summary
This compound exhibits a promising preclinical profile as a therapeutic agent for anxiety and substance use disorders. In zebrafish models, it has been shown to produce anxiolytic effects and to block nicotine-induced reward.[1][2] In rats, it effectively reduces voluntary ethanol intake without significantly affecting locomotor activity.[3][4][5] When compared to the partial nAChR agonists varenicline and cytisine, and the non-selective antagonist mecamylamine, this compound presents a distinct behavioral profile. While all these compounds modulate nicotine and alcohol-related behaviors, the specific effects on anxiety and the magnitude of their impact on substance consumption vary. This guide provides the detailed experimental data and protocols necessary to evaluate these differences.
Comparative Behavioral Data
The following tables summarize the key quantitative data from preclinical studies on this compound and its comparators.
Table 1: Effects on Anxiety-Related Behaviors
| Compound | Animal Model | Behavioral Test | Key Findings | Dosage | Reference |
| This compound | Zebrafish | Novel Tank Diving Test | Exhibits anxiolytic effects. | Not specified | |
| Varenicline | Mice | Not specified | May have anxiogenic effects with prolonged exposure. | Not specified | |
| Cytisine | Mice | Tail Suspension Test, Forced Swim Test | Shows antidepressant-like properties. | 1.5 mg/kg | |
| Mecamylamine | Mice | Elevated Plus Maze, Social Interaction, Marble Burying | Has anxiolytic efficacy. | Not specified |
Table 2: Effects on Nicotine and Alcohol Reward and Consumption
| Compound | Animal Model | Behavioral Test | Key Findings | Dosage | Reference |
| This compound | Zebrafish | Conditioned Place Preference (CPP) | Blocks nicotine-induced CPP. | Not specified | |
| This compound | Rats | Two-Bottle Choice | Reduces long-term ethanol intake by ~55%. | 2.5 mg/kg i.p. | |
| Varenicline | Rats | Self-Administration | Decreases nicotine self-administration. | 1.0 and 3.0 mg/kg p.o. | |
| Varenicline | Rats | Operant Self-Administration | Selectively reduced ethanol but not sucrose seeking. | Not specified | |
| Cytisine | Rats | Intracranial Self-Stimulation (ICSS) | Diminishes nicotine withdrawal-induced elevations in ICSS thresholds. | Not specified | |
| Mecamylamine | Rats | Conditioned Place Preference (CPP) | Blocks nicotine-induced CPP. | Not specified |
Table 3: Effects on Locomotor Activity
| Compound | Animal Model | Behavioral Test | Key Findings | Dosage | Reference |
| This compound | Rats | Open Field Test | Does not significantly affect locomotor activity. | 10 mg/kg i.p. | |
| Varenicline | Mice | Locomotor Activity Test | Reduced locomotor activity at higher doses. | 2 mg/kg | |
| Cytisine | Not specified | Not specified | Data not available | - | |
| Mecamylamine | Not specified | Not specified | Data not available | - |
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below to allow for accurate interpretation and replication of the cited studies.
Novel Tank Diving Test (Zebrafish)
The novel tank diving test is a widely used assay to assess anxiety-like behavior in zebrafish.
Apparatus: A transparent tank (e.g., 26 cm × 8 cm × 17 cm) is filled with water. The tank is situated in a quiet, isolated room to minimize external disturbances.
Procedure:
-
Acclimation: Fish are individually housed and acclimated to the experimental room for at least one hour prior to testing.
-
Transfer: A single zebrafish is gently transferred from its home tank to the novel tank. To minimize stress, a funnel is recommended for transfer over a net.
-
Recording: The fish's behavior is recorded for a predetermined period, typically 5 to 15 minutes, using a digital camera mounted to the side of the tank.
-
Analysis: The tank is conceptually divided into horizontal zones (e.g., top, middle, bottom). EthoVision XT or similar software is used to analyze the video recordings. Key parameters measured include:
-
Time spent at the top of the tank.
-
Latency to enter the top half of the tank.
-
Total swimming distance.
-
Freezing time (immobility).
-
Anxious fish tend to spend more time in the bottom portion of the tank, and anxiolytic compounds typically increase the time spent exploring the upper regions.
Conditioned Place Preference (Rats)
Conditioned place preference (CPP) is a paradigm used to measure the rewarding effects of a substance.
Apparatus: A two-compartment apparatus with distinct visual and tactile cues in each compartment.
Procedure:
-
Pre-Conditioning (Baseline Preference): Rats are allowed to freely explore both compartments for a set period (e.g., 15 minutes) to determine any initial preference for one side.
-
Conditioning: This phase typically consists of several days of conditioning sessions.
-
On drug conditioning days, rats are administered the test compound (e.g., nicotine) and confined to their initially non-preferred compartment for a specific duration (e.g., 30 minutes).
-
On saline conditioning days, rats receive a saline injection and are confined to the opposite compartment.
-
-
Post-Conditioning (Test): After the conditioning phase, the rats, in a drug-free state, are again allowed to freely explore both compartments. The time spent in each compartment is recorded.
An increase in the time spent in the drug-paired compartment during the test phase is indicative of a conditioned place preference, suggesting the substance has rewarding properties.
Two-Bottle Choice Paradigm (Rats)
This paradigm is used to assess voluntary consumption of a substance, such as ethanol.
Procedure:
-
Acclimation: Rats are individually housed and acclimated to the housing conditions.
-
Presentation of Bottles: Rats are given access to two drinking bottles. One bottle contains the test solution (e.g., 20% ethanol in water), and the other contains water.
-
Measurement: The amount of fluid consumed from each bottle is measured over a 24-hour period by weighing the bottles. The position of the bottles is typically alternated daily to prevent place preference.
-
Data Calculation: Ethanol intake is calculated as grams of ethanol consumed per kilogram of body weight per day (g/kg/day). Preference for the ethanol solution is also calculated as the ratio of ethanol solution consumed to the total fluid intake.
This method allows for the assessment of the effects of a pharmacological agent on the voluntary intake and preference for a substance.
Open Field Test (Rats)
The open field test is a common method for evaluating general locomotor activity and anxiety-like behavior in rodents.
Apparatus: A square or circular arena (e.g., 1m x 1m) with walls to prevent escape. The arena is typically placed in a sound-attenuated room with controlled lighting.
Procedure:
-
Acclimation: Animals are brought to the testing room and allowed to acclimate for 30-60 minutes before the test begins.
-
Test: Each rat is individually placed in the center of the open field arena and allowed to explore freely for a set duration (e.g., 5-30 minutes).
-
Recording and Analysis: An overhead video camera records the animal's movements. Automated tracking software is used to analyze various parameters, including:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena (thigmotaxis).
-
Rearing frequency (a measure of exploratory behavior).
-
Grooming behavior.
-
A decrease in total distance traveled can indicate sedative effects, while an increase can suggest hyperactivity. The time spent in the center of the arena is often used as an indicator of anxiety, with less time in the center suggesting higher anxiety levels.
Visualizations
Signaling Pathway: Modulation of Nicotinic Acetylcholine Receptors
Caption: Modulation of nAChR by this compound and comparators.
Experimental Workflow: Conditioned Place Preference
Caption: Workflow for the Conditioned Place Preference paradigm.
Logical Relationship: Comparative Effects on Key Behaviors
Caption: Comparative effects on key behavioral endpoints.
References
- 1. Nicotinic Antagonist UFR2709 Inhibits Nicotine Reward and Decreases Anxiety in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic Antagonist UFR2709 Inhibits Nicotine Reward and Decreases Anxiety in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UFR2709, an Antagonist of Nicotinic Acetylcholine Receptors, Delays the Acquisition and Reduces Long-Term Ethanol Intake in Alcohol-Preferring UChB Bibulous Rats [mdpi.com]
- 5. UFR2709, an Antagonist of Nicotinic Acetylcholine Receptors, Delays the Acquisition and Reduces Long-Term Ethanol Intake in Alcohol-Preferring UChB Bibulous Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Binding Analysis of (S)-U-FR2709 at Nicotinic Acetylcholine Receptor Subtypes
A comprehensive guide for researchers and drug development professionals on the binding characteristics of the novel nAChR antagonist, (S)-U-FR2709, in comparison to other standard ligands.
This guide provides a detailed comparison of the binding affinity of (S)-U-FR2709 at various nicotinic acetylcholine receptor (nAChR) subtypes against well-established nAChR ligands: Nicotine, Varenicline, and Epibatidine. The data is presented in a clear tabular format, followed by detailed experimental protocols for radioligand binding assays and visualizations of key signaling pathways and experimental workflows.
Data Presentation: Comparative Binding Affinities (Ki in nM)
The following table summarizes the binding affinities (Ki values) of (S)-U-FR2709 and comparator ligands at several key nAChR subtypes. Lower Ki values indicate higher binding affinity.
| Ligand | α4β2 | α7 | α3β4 | α6β2* | α1β1δγ (muscle) |
| (S)-U-FR2709 | Higher Affinity¹ | Lower Affinity¹ | Data Not Available | Data Not Available | Data Not Available |
| Nicotine | 1[1][2] | 1600[3] | ~6.1 nM² | Data Not Available | 2000[4] |
| Varenicline | 0.06 - 0.4[4] | 125 - 322 | Moderate Affinity | 0.12 | >8000 |
| Epibatidine | 0.04 | 20 | Data Not Available | Data Not Available | Data Not Available |
Note: The asterisk () indicates that the receptor complex may contain additional subunits. Exact Ki values for (S)-U-FR2709 were not publicly available in the searched literature, however, multiple sources confirm its higher affinity for the α4β2 subtype over the α7 subtype. The Ki value for Nicotine at the α3β4 subtype is inferred from a study reporting a Ki of 6.1 nM for α4β2 and mentioning selectivity for this subtype.*
Experimental Protocols
The binding affinities presented in this guide are typically determined using competitive radioligand binding assays. Below is a generalized protocol for such an assay, which can be adapted for specific nAChR subtypes.
Protocol: Competitive Radioligand Binding Assay for nAChR Subtypes
1. Materials:
-
Receptor Source: Cell membranes from cell lines stably expressing the nAChR subtype of interest (e.g., HEK293 cells for α4β2, α3β4; IMR-32 cells for α7) or tissue homogenates from specific brain regions known to be rich in the target subtype.
-
Radioligand: A high-affinity radiolabeled ligand specific for the nAChR subtype being studied. Common examples include:
-
[³H]Epibatidine or [³H]Cytisine for α4β2* nAChRs.
-
[¹²⁵I]α-Bungarotoxin or [³H]Methyllycaconitine (MLA) for α7 nAChRs.
-
[³H]Epibatidine for α3β4* nAChRs.
-
-
Test Compound: (S)-U-FR2709 or other comparator ligands at a range of concentrations.
-
Assay Buffer: Typically a Tris-HCl based buffer at physiological pH (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations like MgCl₂ and CaCl₂.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail: For detection of radioactivity.
-
Instrumentation: Filtration apparatus (e.g., cell harvester), scintillation counter.
2. Membrane Preparation:
-
Culture cells expressing the target nAChR subtype to a high density.
-
Harvest the cells and homogenize them in ice-cold assay buffer using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending it in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).
-
Store the membrane preparation in aliquots at -80°C until use.
3. Assay Procedure:
-
In a 96-well plate, set up the assay in triplicate for each condition:
-
Total Binding: Add assay buffer, a fixed concentration of radioligand (typically at or below its Kd value), and the membrane preparation.
-
Non-specific Binding: Add assay buffer, the radioligand, a high concentration of a non-labeled competing ligand (e.g., nicotine or epibatidine) to saturate the specific binding sites, and the membrane preparation.
-
Competitive Binding: Add assay buffer, the radioligand, varying concentrations of the test compound (e.g., (S)-U-FR2709), and the membrane preparation.
-
-
Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters with several volumes of ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For the competitive binding assay, plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathways
Activation of nAChRs, which are ligand-gated ion channels, primarily leads to the influx of cations (Na⁺ and Ca²⁺), resulting in membrane depolarization and the initiation of downstream signaling cascades. The specific pathways activated can vary depending on the receptor subtype and the cell type in which they are expressed.
Caption: Simplified signaling pathways for major nAChR subtypes.
References
Safety Operating Guide
Personal protective equipment for handling (S)-UFR2709
Essential Safety & Handling Protocols for (S)-UFR2709
This compound is a competitive nicotinic acetylcholine receptor (nAChR) antagonist intended for research use only.[1] As a specific Safety Data Sheet (SDS) is not publicly available, researchers must handle this compound with the caution required for all research chemicals of unknown toxicity. The following guidelines are based on standard laboratory safety protocols and are intended to provide essential, immediate safety and logistical information for the handling and disposal of this compound.
Personal Protective Equipment (PPE)
A thorough hazard assessment should be conducted for any new procedure involving this compound.[2] The minimum required PPE for handling this compound includes:
-
Body Protection: A fire-resistant or standard lab coat should be worn to protect clothing and skin from potential splashes and spills.[3]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[4] For procedures with a higher risk of splashing, such as preparing solutions, chemical splash goggles or a face shield worn over safety glasses are necessary.[4] All eye and face protection should meet ANSI Z87.1 standards.
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact. If prolonged contact or immersion is possible, heavier-duty or specialized chemical-resistant gloves should be selected based on the solvent being used. It is good practice to wear two pairs of nitrile gloves. Gloves should be changed immediately if contaminated.
-
Footwear: Closed-toe shoes are mandatory to protect against spills and dropped objects.
Operational Handling Plan
2.1. Engineering Controls & Preparation:
-
All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Before beginning work, verify that all necessary PPE is available and in good condition.
2.2. Weighing and Solution Preparation:
-
Preparation: Designate a specific area within the fume hood for handling this compound.
-
Weighing: If handling the powdered form, carefully weigh the required amount on a tared weigh paper or in a suitable container within the fume hood to avoid generating dust.
-
Dissolving: Add the solvent to the solid this compound slowly to avoid splashing. If sonication or vortexing is required, ensure the container is securely capped.
2.3. Administration and Experimental Use (Based on Preclinical Studies):
-
This compound has been administered to rats via intraperitoneal (i.p.) injection at doses ranging from 1 to 10 mg/kg.
-
In studies with zebrafish, it has been dissolved in water at concentrations of 50 and 100 mg/L.
-
All handling of the compound and administration to animals should be performed using appropriate PPE.
Disposal Plan
-
Waste Segregation: All disposable materials that come into contact with this compound, including gloves, weigh papers, and pipette tips, should be disposed of in a designated hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled hazardous waste container. The container should be kept closed when not in use.
-
Disposal Procedures: Follow all institutional and local regulations for the disposal of chemical waste. Do not pour this compound solutions down the drain.
Quantitative Data Summary
While no specific toxicological data for this compound was found, the following table summarizes dosages used in preclinical research, which may inform handling and experimental design.
| Parameter | Value | Species | Route of Administration | Source |
| Effective Dose (Ethanol Intake Reduction) | 2.5 mg/kg | Rat | Intraperitoneal (i.p.) | |
| Tested Dose Range (Ethanol Intake) | 1, 2.5, 5, 10 mg/kg | Rat | Intraperitoneal (i.p.) | |
| Tested Concentration (Anxiety/Reward) | 50 and 100 mg/L | Zebrafish | Immersion |
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling a research chemical like this compound.
References
- 1. This compound hydrochloride|CAS 0|DC Chemicals [dcchemicals.com]
- 2. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
